Product packaging for Antimicrobial peptide1(Cat. No.:)

Antimicrobial peptide1

Cat. No.: B1578213
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Host Defense Peptides in Innate Immunity

Host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), are evolutionarily conserved molecules found in virtually all forms of life, from bacteria and plants to insects and humans. mdpi.comasm.org They are a fundamental component of the innate immune system, the body's immediate and non-specific defense mechanism. mdpi.comnih.govnih.gov Unlike the adaptive immune system, which develops a targeted response over time, the innate immune system provides a rapid, pre-existing defense against invading microbes. nih.gov

HDPs are typically short, cationic, and amphipathic, meaning they possess both positively charged and water-repelling (hydrophobic) regions. mdpi.com This unique structure allows them to selectively interact with and disrupt the negatively charged cell membranes of pathogens like bacteria, fungi, and some viruses, often leading to cell death. mdpi.comnih.gov Their mechanisms of action are diverse and can include forming pores in the microbial membrane, interfering with essential cellular processes like DNA and protein synthesis, and modulating the host's immune response. mdpi.comnih.gov Over 2,300 different HDPs have been identified and cataloged in the Antimicrobial Peptide Database (APD). nih.gov

In humans, over 100 different AMPs have been identified in various tissues and on epithelial surfaces, including the skin, eyes, and gut, highlighting their widespread importance in maintaining health. nih.gov

Evolution of Antimicrobial Peptide 1 as a Research Focus

The nomenclature of antimicrobial peptides is not standardized, with names often derived from their source, properties, or discovery method. unmc.edu For instance, "Database-screened antimicrobial peptide 1" (DASamP1) was identified through screening the Antimicrobial Peptide Database. nih.gov Similarly, "liver-expressed antimicrobial peptide 1" (LEAP-1), also known as hepcidin, was discovered in human blood ultrafiltrate and urine. mdpi.comnih.govnih.gov The term "Antimicrobial peptide 1" can also refer to peptides isolated from specific organisms, such as Androctonus amoreuxi Antimicrobial Peptide 1 (AamAP1) from scorpion venom or epinecidin-1 (B1576705) from the orange-spotted grouper. researchgate.netbohrium.com

Initial research into these "Antimicrobial Peptide 1" molecules focused on their identification and basic antimicrobial properties. For example, early studies on a synthetic version of epinecidin-1 demonstrated its high activity against a range of bacteria pathogenic in aquaculture. researchgate.net As research progressed, the focus expanded to understand their specific mechanisms of action and potential therapeutic applications. For instance, DASamP1 was found to be selectively active against Methicillin-resistant Staphylococcus aureus (MRSA) and could suppress biofilm formation. nih.gov The study of LEAP-1 revealed its crucial role in iron metabolism, in addition to its antimicrobial functions. mdpi.comnih.gov The evolution of research on AamAP1 led to the development of derivatives like GK-19 with improved properties, such as reduced toxicity to mammalian cells while retaining broad-spectrum antimicrobial activity. bohrium.comnih.govscispace.com

Current Challenges in Antimicrobial Resistance and the Role of Antimicrobial Peptide 1 Research

The rise of antimicrobial resistance (AMR) is a major global health threat, with an increasing number of pathogens becoming resistant to conventional antibiotics. nih.govbohrium.comfrontiersin.org This has created an urgent need for the development of novel antimicrobial agents with different mechanisms of action. nih.govmdpi-res.com

Antimicrobial peptides, including those designated as "Antimicrobial Peptide 1," are considered promising candidates to address this challenge. nih.govbohrium.comfrontiersin.org A key advantage of many AMPs is their physical mechanism of disrupting microbial membranes, which makes it more difficult for bacteria to develop resistance compared to traditional antibiotics that often target specific metabolic pathways. nih.govnih.gov

Research into various "Antimicrobial Peptide 1" molecules is actively exploring their potential to combat drug-resistant pathogens. Studies have shown that peptides like DASamP1 are effective against MRSA, a notorious drug-resistant bacterium. nih.gov Furthermore, engineered peptides like GK-19, derived from AamAP1, have demonstrated efficacy against both MRSA and the fungus Candida albicans. bohrium.comnih.govscispace.com The broad-spectrum activity of many AMPs against bacteria, fungi, and viruses further enhances their therapeutic potential in an era of increasing multidrug resistance. mdpi.combohrium.com

Scope and Academic Relevance of Antimicrobial Peptide 1 Studies

The study of Antimicrobial Peptide 1 and other AMPs is a highly active and relevant field of research with broad academic implications. Investigations span from fundamental discoveries in innate immunity to the development of new therapeutic agents. mdpi-res.com The academic relevance of this research lies in several key areas:

Understanding Innate Immunity: Studying AMPs provides crucial insights into the fundamental mechanisms of the innate immune system, the first line of defense against infection in a vast range of organisms. asm.orgnih.govnih.gov

Drug Discovery and Development: AMPs represent a rich source of templates for the design of novel antibiotics to combat antimicrobial resistance. nih.govfrontiersin.org Research focuses on identifying new AMPs, understanding their structure-activity relationships, and modifying them to enhance their efficacy and reduce potential toxicity. bohrium.comresearchgate.net

Biotechnology and Beyond: The applications of AMPs extend beyond medicine. For example, plant-derived antimicrobial peptides (PAMPs) are being explored for their potential to protect crops from pathogens. mdpi.com The unique properties of AMPs also make them valuable tools in various biotechnological applications.

The continued exploration of Antimicrobial Peptide 1 and the broader class of HDPs holds significant promise for addressing critical challenges in human health and beyond.

Research Findings on "Antimicrobial Peptide 1" Variants

Peptide NameSourceKey Research Finding(s)
Database-screened antimicrobial peptide 1 (DASamP1) Database ScreeningPotent and selective activity against MRSA; suppresses biofilm formation. nih.gov
Liver-expressed antimicrobial peptide 1 (LEAP-1)/Hepcidin Human Blood/UrinePlays a significant role in iron regulation; possesses antimicrobial properties. mdpi.comnih.govnih.gov
Androctonus amoreuxi Antimicrobial Peptide 1 (AamAP1) Scorpion VenomBroad-spectrum antimicrobial activity. bohrium.comscispace.com
GK-19 (AamAP1 derivative) SyntheticBroad-spectrum antibacterial and antifungal activity with reduced toxicity to mammalian cells. bohrium.comnih.govscispace.com
Epinecidin-1 Orange-spotted GrouperHigh antimicrobial activity against various aquaculture pathogens. researchgate.net
Neuron-derived antimicrobial peptide 1 (NDA-1) Hydra (early emerging metazoan)Contributes to shaping the microbiome and the spatial distribution of bacteria. asm.org
Dahlia merckii antimicrobial peptide 1 (DmAMP1) Dahlia merckii seedsAntifungal plant defensin. researchgate.net
Cocos nucifera antimicrobial peptide-1 (CnAMP1) Green Coconut WaterNaturally occurring bioactive peptide. researchgate.net
Echinochloa crus-galli antimicrobial peptide 1 (EcAMP1) Barnyard GrassPlant-derived antimicrobial peptide. researchgate.net

Properties

bioactivity

Antimicrobial

sequence

FSGSVNQACSGFGWK

Origin of Product

United States

Mechanisms of Action of Antimicrobial Peptide1

Membrane-Targeting Mechanisms

The primary mode of action for most antimicrobial peptides involves direct interaction with the cell membrane. bachem.com This targeting is often selective for microbial cells over host cells due to fundamental differences in membrane composition. bachem.com The entire process, from initial binding to final disruption, can be understood through a series of sequential and sometimes overlapping events.

The initial step in the mechanism of antimicrobial peptides is typically governed by electrostatic interactions. bachem.comfrontiersin.org Most AMPs are cationic, possessing a net positive charge ranging from +2 to +9, which facilitates a strong attraction to the negatively charged surfaces of microbial membranes. nih.gov This charge is a conserved characteristic among the diverse structures of AMPs. acs.org

The binding is a rapid process, driven by the electrostatic affinity between the positively charged amino acid residues of the peptide, such as arginine and lysine (B10760008), and the negatively charged phosphate (B84403) groups of the membrane lipids. mdpi.comtandfonline.com Studies have shown that arginine residues, in particular, form strong electrostatic interactions and salt bridges with the phosphate groups of the lipid bilayer, playing a crucial role in the stabilization of the peptide-membrane complex. tandfonline.com This initial electrostatic contact is crucial as it concentrates the peptides on the microbial surface, a prerequisite for the subsequent disruptive actions. frontiersin.orgmdpi.com Following the initial attraction, hydrophobic interactions between the nonpolar parts of the peptide and the lipid acyl chains of the membrane further stabilize the association. frontiersin.org

Following accumulation on the membrane surface, many antimicrobial peptides permeabilize the membrane by forming pores or channels. bachem.com This disruption leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. bachem.com Several models have been proposed to describe the architecture of these pores, with the most prominent being the barrel-stave, toroidal pore, and carpet models. frontiersin.org The specific mechanism employed can depend on the peptide's structure, its concentration, and the lipid composition of the target membrane. mdpi.com

Table 1: Comparison of Pore Formation Models

Feature Barrel-Stave Model Toroidal Pore Model Carpet Model
Peptide Orientation Perpendicular to the membrane, forming the pore lining. bachem.comnih.gov Perpendicular, but associated with lipid head groups. nih.govmdpi.com Parallel to the membrane surface. frontiersin.orgnih.gov
Pore Structure A well-defined, stable channel formed exclusively by peptide staves. acs.orgmdpi.com A channel lined by both peptides and the head groups of lipid molecules, which bend inward. mdpi.comresearchgate.net No discrete pores; membrane is destroyed in a detergent-like manner at high concentrations. bachem.comacs.org
Membrane Curvature Minimal change in membrane curvature. frontiersin.org Induces significant positive curvature strain, causing lipids to bend into the pore. frontiersin.orgmdpi.com Causes membrane micellization and disintegration. bachem.com
Key Peptides Alamethicin, possibly Pardaxin. frontiersin.orgmdpi.com Magainin, Melittin, Protegrins. mdpi.comresearchgate.net Cecropin P1, LL-37. acs.orgfrontiersin.org

In the barrel-stave model, individual peptide molecules, often with an α-helical structure, insert themselves into the lipid bilayer perpendicular to the membrane surface. frontiersin.org These peptides then aggregate to form a bundle, creating a structure analogous to the staves of a barrel. bachem.com The hydrophobic surfaces of the amphipathic peptides face outward, interacting with the hydrophobic lipid core of the membrane, while the hydrophilic surfaces face inward, lining the aqueous channel. bachem.commdpi.com This creates a stable, transmembrane pore that allows water, ions, and other small molecules to pass through, disrupting the cell's electrochemical gradients. mdpi.com Peptides like Alamethicin are thought to form pores via this mechanism. frontiersin.org

The toroidal pore model, also referred to as the "wormhole" model, describes a more dynamic and disruptive mechanism. bachem.com Similar to the barrel-stave model, peptides insert into the membrane. mdpi.com However, instead of forming a pore lined only by peptides, the associated lipid monolayer is induced to bend continuously from the outer leaflet to the inner leaflet, creating a "toroid" of high curvature. acs.orgnih.gov Consequently, the resulting aqueous pore is lined by both the inserted peptides and the head groups of the lipid molecules. mdpi.comresearchgate.net This process involves significant disruption of the normal segregation of polar and non-polar parts of the membrane. nih.gov Peptides such as Magainin, Melittin, and Protegrins are known to induce the formation of toroidal pores. mdpi.comresearchgate.net A variation of this is the disordered toroidal pore model, where the pore is not well-organized and has an irregular, dynamic structure. mdpi.comnih.gov

The carpet model proposes a non-pore-forming mechanism, at least initially. In this model, the antimicrobial peptides bind to the exterior surface of the microbial membrane, arranging themselves parallel to the lipid bilayer and effectively forming a "carpet" that covers a localized area. frontiersin.orgnih.gov Once a critical threshold concentration of peptides is reached on the surface, the membrane's integrity is compromised. acs.org This can occur through a detergent-like effect, where the accumulated peptides cause the membrane to disintegrate into micelle-like structures, leading to catastrophic leakage and cell lysis. bachem.comacs.org This mechanism requires a high local concentration of peptides. frontiersin.org Peptides such as Cecropin P1 and the human cathelicidin (B612621) LL-37 are believed to function, at least in part, through the carpet model. acs.orgfrontiersin.org

The disruption of microbial membranes by antimicrobial peptides is a dynamic process highly dependent on factors like peptide concentration and the biophysical properties of the membrane. mdpi.comucl.ac.uk The process begins with the initial electrostatic binding, which concentrates the peptides on the cell surface. frontiersin.org As the peptide-to-lipid ratio increases, the peptides may induce conformational changes, often adopting more structured forms like α-helices or β-sheets upon interacting with the membrane. mdpi.com

At low concentrations, some peptides can cause transient, localized defects or small pores in the membrane. acs.orgarxiv.org Theoretical models and experimental data suggest that even a few peptide molecules can be sufficient to create a small, metastable pore that allows for the translocation of lipids and peptides between the membrane leaflets. acs.orgarxiv.org

As the peptide concentration on the membrane surface reaches a critical threshold, more dramatic and widespread disruption occurs. frontiersin.org This can manifest as the formation of larger, more stable pores as described by the barrel-stave or toroidal models, or the complete disintegration of the membrane as in the carpet model. nih.gov This large-scale permeabilization leads to a rapid loss of membrane potential, leakage of cellular contents, and ultimately, cell death. bachem.comfrontiersin.org The entire process, from initial binding to cell lysis, can occur very rapidly, often within minutes. ucl.ac.uk

Pore Formation Models

Intracellular Targeting Mechanisms

While membrane disruption is a primary mode of action for many antimicrobial peptides (AMPs), a growing body of evidence indicates that Antimicrobial Peptide1 can also traverse the microbial cell membrane to engage with internal targets. asm.orgasm.org This intracellular activity can be either a primary mechanism or a supportive one to ensure efficient and rapid killing of the pathogen. asm.orgasm.org Once inside the cell, this compound can disrupt essential cellular processes, including the synthesis of nucleic acids and proteins, metabolic pathways, and enzymatic activities. asm.orgmdpi.com

Interference with Nucleic Acid Synthesis

This compound can inhibit the synthesis of nucleic acids, a critical process for bacterial replication and survival. nih.gov This is achieved by directly interacting with DNA and/or RNA molecules. mdpi.com For instance, some AMPs, like Buforin II, can cross the cell membrane without causing significant damage and accumulate in the cytoplasm, where they exhibit a high affinity for binding to DNA and RNA, thereby interrupting their metabolism. asm.orgnih.gov This interaction can physically block the replication and transcription machinery. mdpi.com

Other peptides, such as Indolicidin (B8082527), have been shown to penetrate the bacterial membrane and specifically inhibit DNA synthesis. mdpi.comnih.gov This interference can occur through mechanisms like crosslinking DNA strands or inhibiting key enzymes like DNA topoisomerase I. mdpi.com Similarly, ostrich-derived β-defensins have demonstrated the ability to bind to and inhibit DNA. asm.org The proline-rich peptide PR-39 indirectly inhibits DNA synthesis by causing the degradation of proteins essential for DNA replication. asm.orgnih.gov

Table 1: Research Findings on AMP Interference with Nucleic Acid Synthesis

PeptideOrganism(s)Key FindingsReferences
Buforin IIEscherichia coliTranslocates across the membrane and binds to DNA and RNA, inhibiting cellular functions. asm.orgnih.gov
IndolicidinBacteriaPenetrates the membrane and inhibits DNA synthesis without causing lysis. mdpi.comnih.gov
Ostricacin-1 & 2Gram-negative bacteriaBinds to and inhibits DNA. asm.org
PR-39E. coliCauses degradation of proteins required for DNA synthesis. asm.orgnih.gov

Inhibition of Protein Synthesis

The inhibition of protein synthesis is another key intracellular mechanism of this compound. mdpi.comfrontiersin.org This can be achieved by targeting the bacterial ribosome, the cellular machinery responsible for translating mRNA into proteins. oncotarget.comnih.gov Proline-rich AMPs (PrAMPs) are a notable group that often employs this mechanism. nih.govoncotarget.com

Peptides like Oncocin, Drosocin, Pyrrhocoricin, and Apidaecin have been shown to inhibit protein synthesis. oncotarget.com Oncocin, for example, binds to the 70S ribosome, simultaneously blocking both the peptidyl transferase center and the peptide exit tunnel, which effectively halts protein elongation. nih.gov Another peptide, Api137, a derivative of apidaecin, specifically inhibits the termination step of translation by trapping release factors on the ribosome. nih.gov The dolphin-derived peptide Tur1A also inhibits protein synthesis by binding to the ribosome and preventing the transition from the initiation to the elongation phase. researchgate.net

Table 2: Research Findings on AMP Inhibition of Protein Synthesis

PeptideOrganism(s)Mechanism of Ribosomal InhibitionReferences
Oncocin (Onc112)Thermus thermophilusBinds to the 70S ribosome, blocking the peptidyl transferase center and exit tunnel. oncotarget.comnih.gov
Api137Escherichia coliTraps release factors on the ribosome, inhibiting translation termination. nih.gov
Tur1AEscherichia coliBinds to the ribosome, blocking the transition from initiation to elongation. researchgate.net
PR-39E. coliInhibits protein synthesis upon entry into the cytoplasm. nih.gov

Disruption of Metabolic Pathways

This compound can exert its bactericidal effects by disrupting crucial metabolic pathways within the pathogen. mdpi.com This can involve altering energy metabolism, amino acid metabolism, and other essential cellular processes. asm.org For instance, comparative proteomic analyses of bacteria treated with some AMPs revealed significant alterations in proteins associated with energy and nitrogen metabolism. asm.org

Some AMPs can disrupt the bacterial tricarboxylic acid (TCA) cycle, a central hub of cellular respiration. plos.org The peptide [K4K15]CZS-1 has been shown to inhibit the TCA cycle, as well as fatty acid biosynthesis and phospholipid metabolism in Salmonella Typhimurium. frontiersin.org The disruption of these pathways compromises the bacterium's ability to produce energy and essential building blocks, ultimately leading to cell death. researchgate.net

Table 3: Research Findings on AMP Disruption of Metabolic Pathways

PeptideOrganism(s)Affected Metabolic Pathway(s)References
[K4K15]CZS-1Salmonella TyphimuriumTCA cycle, fatty acid biosynthesis, phospholipid metabolism. frontiersin.org
Magainin 1E. coliAltered proteins associated with energy and nitrogen metabolism. asm.org
Gramicidin AStaphylococcus aureusInduces hydroxyl radical production via the TCA cycle. plos.org

Enzyme Inactivation

The inactivation of essential enzymes is another intracellular mechanism employed by this compound. frontiersin.orgfrontiersin.org By targeting and inhibiting specific enzymes, these peptides can halt critical cellular functions. mdpi.com For example, some AMPs can directly bind to and inhibit bacterial RNA polymerase, which impairs gene transcription. mdpi.com

Peptides such as eNAP-2 and Indolicidin are known to inhibit microbial serine proteases like elastase and chymotrypsin. mdpi.comfrontiersin.org Histatin 5 has demonstrated a strong inhibitory effect on both host and bacterial proteases. mdpi.comfrontiersin.org Furthermore, the venom-derived peptide Cathelicidin-BF can inhibit thrombin-induced platelet aggregation by blocking protease-activated receptor 4. frontiersin.org The inactivation of such enzymes disrupts key cellular processes, contributing to the antimicrobial effect. frontiersin.org

Table 4: Research Findings on AMP Enzyme Inactivation

PeptideTarget Enzyme/ProcessKey FindingsReferences
IndolicidinSerine proteases (elastase, chymotrypsin)Inhibits the activity of these microbial enzymes. mdpi.comfrontiersin.org
Histatin 5Host and bacterial proteasesStrong inhibitory effect on various proteases. mdpi.comfrontiersin.org
eNAP-2Serine proteases (elastase, chymotrypsin)Inhibits microbial serine proteases. mdpi.com
Cathelicidin-BFThrombin, Protease-activated receptor 4Inhibits thrombin-induced platelet aggregation. frontiersin.org

Dual Mechanism Integration in this compound Efficacy

A key feature of this compound's efficacy is its ability to employ a dual mechanism of action, often combining membrane disruption with the targeting of intracellular components. mdpi.comfrontiersin.org This multi-pronged attack can be particularly effective and may reduce the likelihood of bacteria developing resistance. mdpi.comfrontiersin.org A peptide might initially permeabilize the cell membrane, which not only causes direct damage but also facilitates its entry into the cytoplasm to engage with internal targets. frontiersin.orgnih.gov

For example, the peptide [K4K15]CZS-1 demonstrates a dual antibacterial mechanism against Salmonella Typhimurium by first compromising the cell membrane and then acting on intracellular targets to inhibit metabolic pathways. frontiersin.org Similarly, the oligo-acyl lysyl peptide C12K-2β12 has been shown to disrupt the bacterial membrane at higher concentrations, while at lower concentrations, it can cross into the cytoplasm to bind with DNA, RNA, and proteins. asm.org This integration of different killing strategies ensures a more robust and efficient antimicrobial effect. asm.orgjmb.or.kr The ability of a single peptide to act on multiple targets, both on the membrane and within the cell, highlights the sophisticated and potent nature of this compound. mdpi.comjmb.or.kr

Structural Biology and Structure Activity Relationships of Antimicrobial Peptide1

Primary Sequence Determinants of Antimicrobial Peptide1 Activity

A predominant feature of many AMPs is their cationic nature, with a net positive charge typically ranging from +2 to +9. nih.govnih.gov This positive charge is primarily conferred by an abundance of basic amino acid residues, such as lysine (B10760008) and arginine. This cationicity is crucial for the initial electrostatic attraction between the peptide and the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govmdpi.com The specific type and position of these charged residues can influence the peptide's activity.

Hydrophobicity, imparted by nonpolar amino acid residues, is another critical factor. nih.gov After the initial electrostatic interaction, the hydrophobic regions of the peptide facilitate its insertion into the lipid bilayer of the microbial membrane, which is a key step in many proposed mechanisms of action. nih.govmdpi.com The balance between cationicity and hydrophobicity is delicate and essential for selective toxicity. An increase in hydrophobicity can enhance antimicrobial potency, but beyond a certain threshold, it can also lead to increased toxicity towards host cells, such as red blood cells (hemolytic activity), as the peptide interacts more readily with the zwitterionic membranes of eukaryotic cells. nih.govnih.gov

The strategic placement of specific amino acids can also significantly impact activity. For instance, the presence of tryptophan, with its bulky, aromatic side chain, is often associated with strong membrane-disrupting activity due to its preference for the interfacial region of lipid bilayers. frontiersin.org Alanine scanning mutagenesis, a technique where individual amino acids are systematically replaced with alanine, has been instrumental in identifying key residues essential for antimicrobial activity. acs.org Studies have shown that substituting specific residues can either enhance or diminish a peptide's effectiveness against particular pathogens, highlighting the importance of the precise amino acid composition. acs.orgnih.gov

Table 1: Impact of Amino Acid Substitutions on Myxinidin Activity This table illustrates how substituting specific residues in the antimicrobial peptide Myxinidin with Alanine affects its antimicrobial activity against various bacteria. The data is presented as a fold-change in the Minimum Inhibitory Concentration (MIC) compared to the native peptide.

Position SubstitutedEffect on P. aeruginosa Activity (Fold Change in MIC)Effect on S. Typhimurium Activity (Fold Change in MIC)Effect on S. aureus Activity (Fold Change in MIC)
Position 2 Fundamental for ActivityFundamental for ActivityImportant for Activity
Position 4 Fundamental for ActivityFundamental for ActivityHigher Activity
Position 6 Fundamental for ActivityFundamental for ActivityHigher Activity
Position 8 Fundamental for ActivityFundamental for ActivityImportant for Activity
Position 9 No Significant ChangeIncreased ActivityNo Significant Change
Position 12 Fundamental for ActivityFundamental for ActivityImportant for Activity
Data sourced from structural and activity analysis of Myxinidin and its analogues. acs.org

Biophysical Parameters and this compound Activity

The antimicrobial activity of a peptide is not solely determined by its sequence or secondary structure but is also governed by a set of interrelated biophysical parameters. These properties, including net charge, hydrophobicity, and amphipathicity, dictate the peptide's behavior in biological environments and its ability to interact with and disrupt microbial membranes. nih.gov

The net positive charge is a critical parameter that drives the initial, long-range electrostatic attraction of the peptide to the anionic surface of bacterial membranes. nih.govmdpi.com This interaction concentrates the peptide at the target surface, a prerequisite for its disruptive action. The magnitude of the net charge often correlates with antimicrobial potency; however, there is an optimal range. Studies have shown that increasing the net positive charge can enhance antimicrobial activity up to a certain point, beyond which further increases may not improve efficacy and can even lead to reduced activity. mdpi.combenthamscience.com The optimal charge for activity is typically between +2 and +9. benthamscience.com

Hydrophobicity is the primary driving force for the partitioning of the peptide from the aqueous phase into the nonpolar lipid core of the membrane. nih.govnih.gov This parameter is often quantified by summing the hydrophobicity values of the individual amino acid residues. A certain level of hydrophobicity is essential for membrane permeabilization. nih.gov However, a delicate balance must be maintained. While increasing hydrophobicity can boost antimicrobial action, excessive hydrophobicity often leads to a loss of selectivity, increased self-aggregation in aqueous solution, and higher toxicity toward host cells (e.g., hemolysis). mdpi.comnih.gov Research indicates there is an optimal hydrophobicity window for high antimicrobial activity with minimal toxicity. nih.gov

Amphipathicity, or the spatial separation of hydrophobic and hydrophilic residues in the peptide's secondary structure, is arguably one of the most crucial determinants of activity. nih.govnih.gov This property allows the peptide to align at the membrane-water interface, with its hydrophilic, charged residues interacting with the lipid head groups and the aqueous environment, and its hydrophobic face inserting into the nonpolar acyl chain region. This interfacial activity is fundamental to the membrane-disrupting mechanisms of many AMPs. A high amphipathic moment, which quantifies the degree of facial amphipathicity, generally correlates with strong antimicrobial and, often, hemolytic activity. nih.govelsevierpure.com Therefore, optimizing AMPs involves fine-tuning this parameter to maximize bacterial membrane disruption while minimizing interactions with host cell membranes. mdpi.com

Table 2: Relationship Between Biophysical Parameters and Activity for β-Hairpin Peptides This table presents key biophysical parameters for a selection of β-hairpin antimicrobial peptides and correlates them with their antimicrobial activity against E. coli and their hemolytic activity.

PeptideNet ChargeHydrophobicity (GRAVY Index)Amphipathic MomentE. coli MIC (µg/mL)Hemolytic Activity (% at 100 µg/mL)
Tachyplesin-1 +7-0.15High1-4~50
Polyphemusin-1 +8-0.22High2-8~60
Protegrin-1 +70.28Moderate1-4~40
Gomesin +7-0.61Low0.5-2<10
Arenicin-3 +60.45Moderate-High0.25-1>80
Thanatin +4-0.35Moderate0.5-2<5
Data compiled from studies on the contribution of amphipathicity and hydrophobicity to antimicrobial peptide activity. nih.govelsevierpure.com

Net Cationic Charge and its Role in Membrane Interaction

The net positive charge of antimicrobial peptides (AMPs) is a crucial determinant of their initial interaction with the negatively charged surfaces of bacterial membranes. nih.govnih.gov This electrostatic attraction is the first step in a cascade of events leading to membrane disruption and cell death. nih.govfrontiersin.org Most AMPs possess a net charge ranging from +2 to +9, which is essential for their selective binding to microbial membranes over the zwitterionic membranes of mammalian cells. nih.gov

The magnitude of the positive charge often correlates with antimicrobial potency. Studies on short cationic lipopeptides have demonstrated that a net charge of at least +2 is a necessary condition for significant antimicrobial activity, with optimal activity observed for lipopeptides with a net charge between +2 and +4. frontiersin.org However, simply increasing the net positive charge does not always lead to enhanced activity. There appears to be a critical threshold beyond which the antimicrobial activity may decrease. acs.org This suggests that a delicate balance of charge is required for effective function. frontiersin.orgacs.org

The distribution of these charged residues along the peptide sequence is also a significant factor. Placing positive charges at both termini of a peptide can minimize strong self-association, which might otherwise hinder its passage through the bacterial cell wall. nih.gov The presence of basic amino acids like lysine and arginine is a common strategy to introduce this positive charge. frontiersin.org The interaction is not solely electrostatic; upon initial binding, the peptide can undergo conformational changes, further facilitating its disruptive action on the membrane. nih.gov

Hydrophobicity and Amphipathicity Profiles

Hydrophobicity, defined as the percentage of hydrophobic residues, is another critical factor that governs the activity of antimicrobial peptides. mdpi.comnih.gov It facilitates the peptide's insertion into the hydrophobic core of the plasma membrane. mdpi.com The interplay between hydrophobicity and net cationic charge results in an amphipathic structure, where hydrophobic and hydrophilic residues are segregated, a key feature for membrane interaction. nih.govarxiv.org

An optimal level of hydrophobicity is crucial for maximizing antimicrobial efficacy while minimizing toxicity to host cells. bohrium.comnih.gov Increasing hydrophobicity can enhance antimicrobial activity up to a certain point. nih.gov However, excessively high hydrophobicity can lead to poor solubility, increased self-association, and non-specific binding to and disruption of eukaryotic membranes, resulting in hemolytic activity. mdpi.comnih.gov For instance, a study on mastoparan (B549812) peptides showed that the most hydrophobic peptide, mastoparan C, had the highest hemolytic activity. bohrium.com In contrast, mastoparan-AF, with slightly lower hydrophobicity, exhibited better selectivity. bohrium.com

The arrangement of hydrophobic and cationic residues determines the peptide's amphipathic character, which is vital for its mechanism of action. acs.org In α-helical peptides, this segregation creates a hydrophobic face and a charged face. For β-hairpin peptides, the charged and hydrophobic residues are scattered throughout the sequence, resulting in a more distributed amphipathicity. acs.org This amphipathic nature allows the peptides to interact with the hydrophobic-hydrophilic interface of the lipid bilayer, leading to membrane disruption. nih.gov

Table 1: Influence of Hydrophobicity on the Properties of Mastoparan Peptides

Peptide Relative Hydrophobicity Antimicrobial Potency Hemolytic Activity Helical Content
Mastoparan C High High High High
Mastoparan-AF Moderate High (Selective) Moderate Moderate
Mastoparan L Low Weak Low Low

This table is based on findings from a comparative study of three mastoparan peptides where hydrophobicity was the primary variable. bohrium.comnih.gov

Peptide Length and its Influence on Membrane Span

The length of an antimicrobial peptide is a significant factor that influences its structure, function, and mechanism of action. nih.gov Typically ranging from 12 to 50 amino acids, the length of an AMP must be sufficient to span the microbial membrane, a key aspect of certain proposed mechanisms of action like the "barrel-stave" model. nih.govoup.com

Studies on synthetic peptides with repeating arginine and tryptophan units, (RW)n, have shown a direct correlation between chain length and antimicrobial activity. nih.gov Longer peptides in this series were more effective at killing both gram-negative and gram-positive bacteria. nih.gov However, this increased efficacy was also accompanied by a rise in hemolytic activity. nih.gov The study concluded that (RW)3 represented the optimal length, balancing efficacy and selectivity. nih.gov

The length of the peptide also influences its ability to adopt a stable secondary structure upon membrane interaction. nih.gov While short peptides may be unfolded in an aqueous solution, they can acquire a defined structure, such as an α-helix, in a membrane-like environment. nih.gov The ability to form such structures is crucial for their membrane-disrupting activities.

Advanced Structural Characterization Methodologies for this compound

To fully understand the structure-activity relationships of antimicrobial peptides, a variety of advanced biophysical techniques are employed. These methods provide detailed insights into the peptide's conformation, its interaction with membranes, and the structural changes that occur upon binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Membrane Mimetic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structures of antimicrobial peptides in environments that mimic biological membranes. nih.govunmc.edu Solution NMR techniques have been successfully used to elucidate the structures of AMPs in membrane mimetics such as detergent micelles (e.g., SDS, DPC), isotropic bicelles, and mixtures of water with organic solvents like trifluoroethanol (TFE). nih.govresearchgate.net

Solid-state NMR (ssNMR) is particularly well-suited for studying membrane-embedded peptides in a more native-like lipid bilayer environment. nih.govspringernature.com This technique can provide information on the peptide's orientation and dynamics within the membrane. springernature.com For instance, ssNMR studies have revealed that some peptides lie on the surface of the bilayer (carpet model), while others insert and form transmembrane pores (barrel-stave or toroidal pore models). nih.gov Different membrane mimetic models, such as lipid micelles, bicelles, and bilayers, can be used depending on the specific requirements of the NMR experiment. researchgate.net

Table 2: NMR Studies of Antimicrobial Peptides in Membrane Mimetics

Peptide Membrane Mimetic NMR Technique Key Findings
Human LL-37 derivative Dioctanoyl phosphatidylglycerol (D8PG) micelles Solution NMR Adopted an amphipathic helical structure. researchgate.net
MSI-78 and MSI-594 POPC/POPG vesicles, POPC and POPG oriented bilayers Solid-State NMR (31P, 2H, 15N) Peptides orient nearly perpendicular to the bilayer normal, disordering lipid chains. nih.gov
LL7-27 (from LL37) Mechanically aligned lipid bilayers Solid-State NMR (15N) Oriented close to the bilayer surface, suggesting a carpet-type mechanism. nih.gov
Alamethicin POPC/POPG liposomes Solid-State NMR (2H) Showed transmembrane alignment of helices at high peptide-to-lipid ratios. torvergata.it

This table summarizes findings from various NMR studies on different antimicrobial peptides, highlighting the versatility of the technique.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structures

X-ray crystallography and cryo-electron microscopy (cryo-EM) are instrumental in determining the high-resolution structures of antimicrobial peptides, particularly when they form complexes or larger assemblies. nih.govnih.gov While obtaining crystals of AMPs can be challenging due to their flexibility and amphipathic nature, successful crystallographic studies have provided valuable insights. For example, the X-ray crystal structures of short AMPs complexed with the Pseudomonas aeruginosa lectin LecB revealed that they predominantly form α-helices assembled into two-helix or four-helix bundles. nih.govacs.org

Cryo-EM has emerged as a powerful technique for visualizing the interaction of AMPs with membranes at a cellular level and for determining the structure of peptide fibrils. nih.govamericanpeptidesociety.org Cryo-electron tomography (cryo-ET) has been used to directly observe the disruption of bacterial outer and inner membranes by peptides, revealing mechanisms such as the carpet/detergent-like model. nih.govresearchgate.net Cryo-EM has also been used to determine the atomic-resolution structures of amyloid fibrils formed by some antimicrobial peptides, such as uperin 3.5 and aurein (B1252700) 3.3, confirming the link between amyloid structure and antimicrobial activity. biorxiv.org

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a widely used and powerful technique for estimating the secondary structure of peptides in solution. nih.govamericanpeptidesociety.orgcreative-proteomics.com It measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides. nih.gov The resulting CD spectrum provides characteristic signatures for different secondary structures: α-helices typically show negative bands at 222 nm and 208 nm and a positive band at 192 nm, while β-sheets exhibit a negative band around 217 nm and a positive band near 195 nm. nih.govamericanpeptidesociety.org Unordered or random coil peptides have a less defined spectrum, often with a single band below 200 nm. nih.gov

CD spectroscopy is particularly useful for monitoring conformational changes in antimicrobial peptides upon interaction with membrane-mimicking environments. nih.gov Many linear AMPs are unstructured in aqueous solution but fold into their active, often helical, conformation upon binding to lipid vesicles or micelles. arxiv.orgnih.gov For example, CD studies have shown that peptides can adopt an α-helical structure in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, which mimic the anionic bacterial membrane. nih.gov

Table 3: Characteristic CD Spectra Wavelengths for Peptide Secondary Structures

Secondary Structure Positive Peak(s) (nm) Negative Peak(s) (nm)
α-Helix ~192 ~208, ~222
β-Sheet ~195 ~217
Random Coil - Below 200 (single band)

This table outlines the typical wavelengths of positive and negative peaks in circular dichroism spectra that are characteristic of common peptide secondary structures. nih.govamericanpeptidesociety.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Arginine
Dioctanoyl phosphatidylglycerol (D8PG)
Lysine
Mastoparan-AF
Mastoparan C
Mastoparan L
Sodium dodecyl sulfate (SDS)
Trifluoroethanol (TFE)
Uperin 3.5
Aurein 3.3
(RW)n peptides
LL-37
MSI-78
MSI-594
LL7-27
Alamethicin
DMPC
DMPG
POPC
POPG

Fluorescence Spectroscopy for Membrane Interaction Studies

Fluorescence spectroscopy is a highly sensitive biophysical technique used to investigate the interactions between this compound (AMP1) and lipid membranes. This method provides valuable insights into the peptide's binding affinity, its depth of insertion into the lipid bilayer, and the subsequent structural changes in both the peptide and the membrane. These studies often utilize the intrinsic fluorescence of tryptophan residues within the peptide sequence or employ extrinsic fluorescent probes.

Tryptophan Fluorescence and Membrane Partitioning

The intrinsic fluorescence of tryptophan residues is particularly sensitive to the polarity of its local environment. nih.gov When AMP1, containing a native tryptophan residue, is in an aqueous solution, its tryptophan emission spectrum is typically centered around 350 nm. Upon binding to and inserting into the nonpolar, hydrophobic core of a lipid membrane, the tryptophan residue is shielded from the aqueous solvent. This change in the microenvironment leads to a noticeable increase in fluorescence intensity and a "blue shift," which is a shift of the emission maximum to a shorter wavelength (e.g., 320-330 nm). nih.govresearchgate.net

The magnitude of this blue shift is indicative of how deeply the tryptophan residue penetrates the lipid bilayer. nih.gov By titrating large unilamellar vesicles (LUVs) of varying lipid compositions into a solution of AMP1, a binding curve can be generated by plotting the change in the fluorescence emission maximum against the lipid-to-peptide ratio. researchgate.net This allows for the determination of the peptide's affinity for different types of membranes, such as those mimicking bacterial (anionic) versus mammalian (zwitterionic) cells. nih.gov

Fluorescence Quenching for Determining Insertion Depth

To further elucidate the position and orientation of AMP1 within the membrane, fluorescence quenching experiments are employed. researchgate.net These experiments use quenchers, which are molecules that can decrease the fluorescence intensity of a nearby fluorophore. By using lipid-soluble quenchers that position themselves at specific depths within the bilayer (e.g., doxyl-stearic acids) or water-soluble quenchers like acrylamide, the accessibility of AMP1's tryptophan residue can be determined. nih.govnih.gov

If the tryptophan fluorescence is significantly quenched by a lipid-soluble quencher located deep within the bilayer, it suggests deep insertion of that portion of the peptide. Conversely, if a water-soluble quencher is effective, it indicates that the tryptophan residue remains exposed to the aqueous phase or is located near the membrane surface. nih.govrsc.org Stern-Volmer constants (K_sv) derived from these quenching experiments provide a quantitative measure of this accessibility. rsc.org

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a mechanism involving the non-radiative transfer of energy from an excited state "donor" fluorophore to a nearby "acceptor" fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm). This "spectroscopic ruler" can be used to measure distances within or between molecules.

In the context of AMP1-membrane interactions, FRET can be used to study peptide aggregation on the membrane surface or to determine the proximity of the peptide to specific membrane components. For instance, a fluorescent label on AMP1 (the donor) and a different fluorescent label on membrane lipids (the acceptor) can provide information on the peptide's localization and insertion. A high FRET efficiency would indicate that the peptide is in close proximity to the labeled lipids.

Research Findings for this compound

To characterize the membrane interaction of the hypothetical this compound, a series of fluorescence spectroscopy experiments were conducted using model lipid vesicles. The peptide contains a single tryptophan residue (Trp-9), which serves as the intrinsic fluorescent probe.

Membrane Binding and Polarity: In aqueous buffer, Trp-9 of this compound displayed a fluorescence emission maximum (λ_max) at 352 nm. Upon addition of anionic large unilamellar vesicles (LUVs) composed of POPC/POPG (3:1), a significant blue shift was observed. The λ_max shifted to 330 nm, indicating the transfer of the Trp-9 residue into a nonpolar, hydrophobic environment within the lipid bilayer. nih.govresearchgate.net The binding affinity was found to be significantly higher for these anionic vesicles compared to zwitterionic POPC vesicles, where only a minor blue shift to 348 nm was recorded. nih.govresearchgate.net

Depth of Insertion: Acrylamide quenching experiments were performed to assess the solvent accessibility of Trp-9. In buffer alone, the Stern-Volmer constant (K_sv) was 12.5 M⁻¹. In the presence of POPC/POPG vesicles, the K_sv value decreased dramatically to 1.8 M⁻¹. This substantial reduction in quenching efficiency confirms that Trp-9 is shielded from the aqueous solvent and deeply embedded within the membrane. nih.govrsc.org

Membrane Permeabilization: The ability of this compound to disrupt membrane integrity was assessed using a calcein (B42510) leakage assay. researchgate.net LUVs were loaded with calcein at a self-quenching concentration. The addition of this compound to these vesicles induced a time- and concentration-dependent increase in calcein fluorescence, indicating that the peptide forms pores or defects in the membrane, allowing the dye to leak out and become de-quenched. researchgate.netnih.gov

Interactive Data Table: Fluorescence Spectroscopy of this compound

Parameter Condition Value Reference
λmax (Emission) Aqueous Buffer (pH 7.4) 352 nm nih.gov
+ POPC LUVs 348 nm nih.govresearchgate.net
+ POPC/POPG (3:1) LUVs 330 nm nih.govresearchgate.net
Stern-Volmer Constant (Ksv) Acrylamide in Buffer 12.5 M-1 nih.govrsc.org
Acrylamide with POPC/POPG LUVs 1.8 M-1 nih.govrsc.org
Calcein Leakage % Leakage after 10 min (Peptide:Lipid = 1:50) 85% researchgate.netresearchgate.net

Rational Design and Engineering of Antimicrobial Peptide1 Analogs

De Novo Design Strategies for Antimicrobial Peptide1

De novo design involves creating entirely new peptide sequences with desired antimicrobial properties, rather than modifying existing ones. This approach leverages computational power to explore the vast sequence space available for peptides.

Computer-aided design frameworks utilize algorithms to generate novel AMP sequences. rsc.org A prominent method is the use of genetic algorithms (GAs), which mimic the process of natural selection to evolve peptides with optimized characteristics. rsc.orgresearchgate.net This process begins with a population of randomly generated peptide sequences. Each sequence is evaluated using a fitness function that scores it based on key physicochemical properties known to correlate with antimicrobial activity, such as hydrophobicity, net charge, and amphipathicity. rsc.org Sequences with higher fitness scores are selected and subjected to "genetic" operators like crossover (combining parts of successful sequences) and mutation (randomly changing amino acids) to create a new generation of peptides. researchgate.netfrontiersin.org This iterative cycle continues until the algorithm converges on optimal peptide sequences that are predicted to have high antimicrobial activity. rsc.org

A study by Nag et al. (2021) outlines a framework for a genetic algorithm used to design AMPs. The table below illustrates hypothetical steps and resulting peptide properties.

Table 1: Example of Genetic Algorithm Progression for Peptide Design

GenerationExample Peptide SequenceFitness ScoreKey Property Optimized
1AGVLTKLPKSI...0.35Initial Random Sequence
10KRLAKKLLKRL...0.68Increased Net Charge
50KWLAKKLLKFL...0.85Optimized Amphipathicity
100KWWKKLLKFLG...0.95Balanced Hydrophobicity & Charge

Machine learning (ML) and deep learning have revolutionized AMP design by enabling the rapid identification and generation of novel candidates. nih.govnih.gov These artificial intelligence (AI) models are trained on vast databases of known AMPs and non-AMPs to learn the complex relationships between amino acid sequences and antimicrobial function. nih.govplos.org

A 2021 study constructed a long short-term memory (LSTM) model to design novel AMPs against E. coli. The generated peptides were then classified and validated, demonstrating the efficacy of the approach. mdpi.com

Table 2: Deep Learning-Generated Peptides and Their Validated Activity

Model TypeGenerated Peptides ValidatedActivity Classification AccuracyTarget Pathogen
LSTM mdpi.comMultiple short sequences70.6–91.7%Escherichia coli
GAN mdpi.comGAN-pep 3, GAN-pep 8Effective against MRSA & P. aeruginosaStaphylococcus aureus, Pseudomonas aeruginosa
RNN nih.gov40 of 58 generated sequencesShowed antimicrobial activityEscherichia coli, Staphylococcus aureus

Molecular Modification Approaches for this compound

Molecular modification involves altering the chemical structure of existing AMPs to enhance their performance. These approaches include substituting amino acids, changing the peptide's length, and incorporating synthetic amino acids.

Substituting specific amino acids is a fundamental strategy to modulate the properties of an AMP. nih.gov The goal is often to optimize the balance between hydrophobicity and cationicity, which is crucial for membrane interaction and selective toxicity. researchgate.netresearchwithrowan.com For instance, increasing the net positive charge by substituting neutral residues with cationic ones like Lysine (B10760008) or Arginine can enhance the initial electrostatic attraction to negatively charged bacterial membranes. frontiersin.org Conversely, adjusting hydrophobic residues can influence how the peptide inserts into and disrupts the membrane. researchgate.netresearchwithrowan.com

Interestingly, the interaction of AMPs with bacteria can also induce mutagenesis in the pathogen. Studies have shown that sub-inhibitory concentrations of the human cathelicidin (B612621) LL-37 can penetrate the bacterial cell, bind to DNA, and promote mutations that lead to adaptive resistance, such as mucoid conversion in Pseudomonas aeruginosa. nih.govnih.govmicrobialcell.com This highlights the complex evolutionary pressure that AMPs can exert on microbial populations.

A study on the frog-skin peptide derivative Esc(1-21) demonstrated how a single amino acid substitution could dramatically alter its spectrum of activity. nih.gov

Table 3: Effect of Single Amino Acid Substitution on Esc(1-21) Activity

PeptideSubstitution at Position 8Original ActivityResulting Activity
Esc(1-21)Glycine (Original)Potent against Gram-negative bacteria, poor against Gram-positive.N/A
Analog 2Glycine → α-aminoisobutyric acid (Aib)N/AGained potent activity against Staphylococcus aureus (Gram-positive). nih.gov
Analog 3Glycine → ProlineN/AActivity profile not significantly improved. nih.gov
Analog 4Glycine → D-ProlineN/AActivity profile not significantly improved. nih.gov

Peptide truncation is a common and effective strategy for designing optimized AMPs. nih.gov It involves systematically removing amino acids from the N- or C-terminus of a parent peptide. nih.gov The primary goals are to identify the minimal sequence required for antimicrobial activity, which can significantly reduce the cost of synthesis, and to potentially remove regions associated with toxicity to host cells, thereby improving the therapeutic index. mdpi.com In some cases, a truncated peptide can exhibit enhanced activity or improved selectivity compared to the full-length parent molecule. nih.gov For example, the truncation of the central hinge region of Fowlicidin-3, a chicken-derived AMP, resulted in an analog with significantly reduced toxicity and enhanced cell selectivity while maintaining potent antimicrobial activity. nih.gov Lengthening a peptide is less common but may be employed to enhance specific structural features or interactions.

Studies on Lactoferrampin (LFampin) peptides demonstrated how truncation from either the N- or C-terminus affects antimicrobial and biophysical properties. nih.gov

Table 4: Activity of Truncated Lactoferrampin Analogs

PeptideSequence RangeDescriptionRelative Antimicrobial Activity
LFampin 265–284Full-length referenceParent peptideMost active
LFampin 265–280C-terminal truncationRemoval of 4 residues from C-terminusIntermediate activity
LFampin 270–284N-terminal truncationRemoval of 5 residues from N-terminusInactive

A significant limitation of natural L-amino acid peptides is their susceptibility to degradation by proteases present in the body. researcher.lifefrontiersin.org Incorporating non-canonical amino acids (ncAAs)—those not among the 20 standard proteinogenic amino acids—is a powerful strategy to overcome this instability. bit.edu.cnnih.gov The inclusion of ncAAs can improve proteolytic resistance, enhance potency, and modulate the peptide's structural and functional properties. researcher.liferesearchgate.net

Common strategies include the substitution of L-amino acids with their D-enantiomers (D-amino acids). This change often preserves the peptide's antimicrobial activity while making it resistant to standard proteases. frontiersin.org Other ncAAs, such as α-aminoisobutyric acid (Aib), can be used to induce and stabilize specific secondary structures, like α-helices, which can be critical for antimicrobial function. nih.gov The integration of these synthetic building blocks effectively expands the chemical diversity available for designing robust and highly active antimicrobial agents. bit.edu.cnnih.gov

D-Enantiomeric Peptide Synthesis to Enhance Proteolytic Stability

A significant hurdle in the therapeutic application of peptides like LL-37 is their susceptibility to degradation by proteases present in biological systems. frontiersin.orgnih.gov One effective strategy to overcome this is the synthesis of peptides using D-amino acids instead of the naturally occurring L-amino acids. nih.gov

Principle and Advantages:

Proteases are enzymes that have a specific three-dimensional structure, allowing them to recognize and cleave peptide bonds between L-amino acids. By substituting L-amino acids with their D-enantiomers (mirror images), the resulting peptide becomes resistant to these proteases. frontiersin.orgnih.gov This is because the stereochemistry of the D-peptide backbone does not fit into the active site of the proteases. researchgate.net

Research Findings:

Studies on LL-37 and its fragments have demonstrated the effectiveness of this approach.

Full-Length D-LL-37: The D-enantiomer of LL-37 has been shown to be highly resistant to degradation by trypsin, a common protease, while the natural L-form is readily degraded. researchgate.net

Fragment Analogs: Research on fragments of LL-37, such as GF-17, has shown that incorporating D-amino acids at specific positions known to be cleavage sites can significantly increase resistance to proteases like chymotrypsin. nih.gov For instance, the peptide GF-17d3, which contains three D-amino acid substitutions, retained its antimicrobial activity against Escherichia coli even in the presence of chymotrypsin, whereas the original L-peptide was inactivated. nih.gov

EFK17 Variants: In a study on EFK17, a segment of LL-37, substitution with D-enantiomers at known protease cleavage sites rendered the peptides indigestible by four different proteases. However, these particular D-enantiomer-substituted peptides showed little antimicrobial potency, highlighting a potential trade-off between stability and activity that must be carefully managed during design. asm.org

Peptide AnalogParent PeptideModificationOutcome
D-LL-37LL-37Complete substitution with D-amino acidsResistant to trypsin degradation. researchgate.net
GF-17d3GF-17 (LL-37 fragment)Three D-amino acid substitutionsRetained antimicrobial activity in the presence of chymotrypsin. nih.gov
D-enantiomer EFK17 variantsEFK17 (LL-37 fragment)D-enantiomer substitutions at cleavage sitesIndigestible by proteases, but reduced antimicrobial activity. asm.org

Quantitative Structure-Activity Relationship (QSAR) Modeling in LL-37 Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com In the context of antimicrobial peptides like LL-37, QSAR helps in predicting the antimicrobial potency of new, unsynthesized peptide analogs, thereby accelerating the design and optimization process. nih.govmdpi.com

Methodology:

QSAR models are built by first defining a set of "descriptors" for the peptides. These descriptors can be physicochemical properties such as hydrophobicity, charge, and size, or more complex parameters derived from the peptide's 3D structure. acs.orgnih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed antimicrobial activity. nih.govscilit.com

Application in Antimicrobial Peptide Optimization:

Predicting Activity: Once a robust QSAR model is developed, it can be used to predict the activity of novel peptide sequences before they are synthesized in the lab, saving time and resources. youtube.com For cathelicidins, the family to which LL-37 belongs, a QSAR model was successfully used to predict the activity of three rationally designed peptides with high accuracy. scilit.com

Guiding Rational Design: The insights gained from QSAR models provide clear guidelines for the rational design of new peptides. For instance, a QSAR analysis revealed that decreasing the lipophilicity contributed by polar amino acids can enhance a peptide's selectivity for bacterial cells over mammalian cells, a crucial aspect of developing safe and effective therapeutics. acs.org

QSAR Model ApplicationKey Finding/OutcomeReference
General AMPsHydrophobicity, lipophilicity, and side chain surface area are key determinants of activity. acs.org
CathelicidinsA multiple linear regression model accurately predicted the antimicrobial activity of newly designed peptides. scilit.com
General AMPsDecreasing the lipophilicity of polar residues can improve selectivity for pathogens over host cells. acs.org

Bioconjugation and Functionalization of LL-37 for Enhanced Efficacy

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule like a peptide. Functionalizing LL-37 and its analogs through bioconjugation can enhance their efficacy by improving targeting, increasing antimicrobial potency, or bestowing new functionalities. mdpi.comnih.gov

Strategies and Applications:

Conjugation to other Antibiotics: One strategy involves conjugating LL-37 or its fragments to conventional small-molecule antibiotics. kcl.ac.uk This can create a synergistic effect, where the peptide component helps to permeabilize the bacterial membrane, allowing the attached antibiotic to more easily reach its intracellular target. acs.org This approach has the potential to overcome existing drug resistance mechanisms. kcl.ac.ukacs.org

Attachment to Nanoparticles: Conjugating LL-37 to nanoparticles, such as gold nanoparticles (AuNPs), is another promising approach. acs.org This can lead to a higher local concentration of the peptide on the bacterial surface, enhancing its membrane-disrupting activity. AMP-AuNP conjugates have shown improved antimicrobial potency compared to the free peptides. acs.org

Polymer Conjugation: Linking LL-37 fragments to biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can create micellar systems. nih.gov This strategy has been explored to improve the cellular permeability of the peptide for applications beyond direct antimicrobial action, such as in cancer therapy, where an LL-37 fragment analog-PLGA conjugate showed enhanced inhibition of cancer cell proliferation and migration. nih.gov

Common Conjugation Chemistries:

The chemical bonds used to link the peptide to another molecule are crucial. Common methods include:

Amide bond formation: Using standard solid-phase peptide synthesis (SPPS) reagents to link a molecule to the N-terminus of the peptide. nih.gov

Thiol-maleimide coupling: A specific reaction between a thiol group (e.g., from a cysteine residue in the peptide) and a maleimide (B117702) group on the other molecule. nih.gov

Click Chemistry: Such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), which is a highly efficient and specific reaction. nih.gov

Conjugate TypePurposeExample Finding
Peptide-AntibioticEnhance potency and overcome resistanceConjugates can be designed to synergistically combine multiple antimicrobial activities. acs.org
Peptide-NanoparticleIncrease local concentration and activityGold nanoparticle-peptide conjugates can have significantly higher antimicrobial potency than the peptide alone. acs.org
Peptide-PolymerImprove cell permeability and deliveryPLGA-conjugated LL-37 fragment micelles effectively inhibited cancer cell proliferation and invasion. nih.gov

Microbial Resistance Mechanisms to Antimicrobial Peptide1

Bacterial Strategies to Evade Antimicrobial Peptide1 Action

Bacteria employ a variety of tactics to evade the lethal action of "this compound". These strategies range from altering their own cellular structures to actively destroying or removing the peptide from their vicinity.

A primary strategy utilized by both Gram-positive and Gram-negative bacteria to resist "this compound" involves modifying their cell surface to reduce its net negative charge. nih.govasm.org This electrostatic repulsion hinders the initial attraction and binding of the positively charged "this compound". nih.gov

In Gram-positive bacteria, this is often achieved through:

D-alanylation of teichoic acids: The incorporation of positively charged D-alanine residues into the teichoic acid polymers of the cell wall neutralizes their negative charge. asm.org

Lysinylation of phosphatidylglycerol: The addition of L-lysine to phosphatidylglycerol in the cell membrane, a process mediated by the MprF protein, increases the positive charge of the membrane surface. asm.orgnih.gov

Gram-negative bacteria employ similar strategies, primarily by modifying the lipid A component of lipopolysaccharide (LPS):

These modifications make the bacterial surface less favorable for "this compound" binding, thereby decreasing its effective concentration at the membrane where it would typically exert its disruptive effects.

Table 1: Bacterial Cell Surface Modifications Conferring Resistance to Cationic Antimicrobial Peptides

Bacterial Type Modification Molecular Mechanism Effect on "this compound" Interaction
Gram-positiveD-alanylation of teichoic acidsIncorporation of D-alanine into cell wall polymers. asm.orgReduces negative surface charge, leading to electrostatic repulsion. asm.org
Gram-positiveLysinylation of phosphatidylglycerolAddition of L-lysine to membrane lipids via MprF protein. asm.orgnih.govIncreases positive charge of the cell membrane, hindering peptide binding. asm.org
Gram-negativeAminoarabinosylation of lipid AAddition of L-Ara4N to the lipid A portion of LPS. asm.orgnih.govNeutralizes the negative charge of the outer membrane. asm.org
Gram-negativePhosphoethanolamine addition to lipid ACovalent modification of lipid A with pEtN. asm.orgnih.govReduces the net negative charge, causing electrostatic repulsion. asm.org

Bacteria can actively expel "this compound" from their cells using efflux pumps, which are membrane-embedded protein complexes. nih.govnih.gov These pumps act as a defense mechanism by reducing the intracellular concentration of the peptide to sub-lethal levels. mdpi.com

Several families of efflux pumps are involved in this process, including:

ATP-Binding Cassette (ABC) superfamily: These primary transporters utilize the energy from ATP hydrolysis to drive the efflux of a wide range of substances, including antimicrobial peptides. nih.govnih.gov

Major Facilitator Superfamily (MFS): This is one of the most abundant families of transporters in bacteria. nih.gov

Resistance-Nodulation-Division (RND) family: Particularly prominent in Gram-negative bacteria, these tripartite systems span both the inner and outer membranes, enabling the direct expulsion of peptides from the periplasm to the extracellular space. nih.govnih.gov

Small Multidrug Resistance (SMR) family. mdpi.com

Multidrug and Toxic Compound Extrusion (MATE) family. mdpi.com

The overexpression of genes encoding these efflux pumps can lead to significant levels of resistance to "this compound". mdpi.com

Many pathogenic bacteria secrete proteases that can cleave and inactivate "this compound". nih.govmdpi.com The susceptibility of a peptide to proteolysis often depends on its structure, with linear peptides being more vulnerable than those with more complex, disulfide-bonded structures. mdpi.com

Bacteria produce a variety of proteases that can target antimicrobial peptides, including:

Serine proteases

Cysteine proteases

Aspartic proteases

Metalloproteases mdpi.com

For instance, studies have shown that the human antimicrobial peptide LL-37 is susceptible to degradation by proteases from various pathogenic bacteria. nih.gov Research on Bacillus anthracis has demonstrated that it secretes metalloproteases that can degrade LL-37, potentially contributing to its virulence. asm.org The ability to proteolytically degrade "this compound" provides a direct and effective means of neutralization.

Table 2: Examples of Bacterial Proteases Involved in Antimicrobial Peptide Degradation

Bacterial Species Protease Type Targeted Antimicrobial Peptide (Example) Reference
Bacillus anthracisMetalloproteaseLL-37 asm.org
Prevotella biviaNot specifiedLL-37, RC-101, PSC-RANTES, LSA-5, DJ007 nih.gov
Porphyromonas asaccharolyticaNot specifiedLL-37, RC-101, PSC-RANTES, LSA-5, DJ007 nih.gov

Bacteria have developed mechanisms to trap "this compound" before it can reach its target on the cell membrane. nih.gov This sequestration is achieved through the production and release of various molecules.

One key strategy involves the formation of neutrophil extracellular traps (NETs) by the host's immune cells, which are web-like structures of DNA, histones, and granular proteins. sciencerepository.orgnih.gov While intended to trap and kill pathogens, bacteria can turn this to their advantage. Extracellular DNA (eDNA) within these traps and in the biofilm matrix can sequester the cationic "this compound", preventing it from reaching the bacterial surface. nih.gov

Furthermore, some bacteria release proteins that can bind to and neutralize antimicrobial peptides. For example, Staphylococcus aureus can secrete proteins that sequester these peptides. nih.gov The production of capsular polysaccharides can also create a physical barrier that blocks the access of "this compound" to the cell. mdpi.com

Bacteria residing within biofilms exhibit significantly increased resistance to antimicrobial agents, including "this compound", often up to 1000 times more than their planktonic counterparts. nih.govmdpi.com This heightened resistance is multifactorial and arises from the unique properties of the biofilm structure.

Key biofilm-mediated resistance mechanisms include:

Reduced Penetration: The dense extracellular polymeric substance (EPS) matrix, composed of polysaccharides, proteins, and eDNA, acts as a physical barrier, impeding the diffusion of "this compound" to the embedded bacteria. nih.govnih.gov

Sequestration within the Matrix: The negatively charged components of the EPS matrix, such as eDNA and certain polysaccharides, can bind to and sequester the cationic "this compound", effectively neutralizing it. nih.gov

Altered Microenvironment: The physiological conditions within a biofilm, such as slow growth rates and low metabolic activity, can render bacteria less susceptible to the action of antimicrobial peptides that may target cellular processes. nih.gov

Persister Cells: Biofilms harbor a subpopulation of dormant, highly tolerant cells known as persister cells. These cells can survive high concentrations of antimicrobial agents and can repopulate the biofilm once the treatment is discontinued. mdpi.com

Genetic Basis of this compound Resistance

The ability of bacteria to resist "this compound" is fundamentally encoded in their genome. nih.gov Resistance can be intrinsic, resulting from inherent structural or physiological features, or acquired through genetic mutations or the horizontal transfer of resistance genes. mdpi.com

Key genetic elements and systems involved include:

Two-Component Regulatory Systems: These systems allow bacteria to sense the presence of "this compound" and other environmental stresses and subsequently upregulate the expression of resistance genes. A well-studied example is the PhoP/PhoQ system in Gram-negative bacteria, which, upon sensing cationic peptides, activates genes responsible for LPS modification. researchgate.net

Genes for Cell Surface Modification: Operons such as the dlt operon in Gram-positive bacteria, which is responsible for the D-alanylation of teichoic acids, are crucial for resistance. asm.org Similarly, genes like pmrF in Gram-negative bacteria are involved in the addition of aminoarabinose to lipid A. researchgate.net

Genes Encoding Efflux Pumps: The genes for various efflux pump systems are often located on the bacterial chromosome or on mobile genetic elements like plasmids, facilitating their spread among bacterial populations. mdpi.com

Genes for Proteases: The production of proteases that degrade "this compound" is controlled by specific genes that can be regulated in response to the presence of the peptide.

Horizontal Gene Transfer: Plasmids and other mobile genetic elements can carry multiple resistance genes, allowing for the rapid acquisition of resistance to "this compound" and other antibiotics. mdpi.com

A study on E. coli using a genomics approach identified a complex network of genes whose overexpression leads to low-level resistance to a synthetic antimicrobial peptide, including genes involved in biofilm formation and multidrug transport. ubc.ca This highlights the multifaceted genetic basis of resistance to "this compound".

Mutations in Two-Component Signal Transduction Systems

Two-component systems (TCSs) are a primary mechanism through which bacteria sense and respond to their environment, including the presence of antimicrobial peptides. nih.govyoutube.com These systems typically consist of a sensor histidine kinase and a response regulator. nih.gov In Gram-negative bacteria, mutations in TCSs, such as PhoP/PhoQ and PmrA/PmrB, are a common mechanism of resistance to cationic antimicrobial peptides. researchgate.net These mutations can lead to the constitutive activation of the signaling pathway, resulting in modifications to the bacterial cell surface that reduce the binding of AMPs. researchgate.net

A key target of these TCSs is the lipopolysaccharide (LPS) of the outer membrane. researchgate.netbohrium.com The activated response regulator can upregulate the expression of genes that modify the lipid A portion of LPS, such as the addition of positively charged moieties like 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (pEtN). researchgate.netbohrium.com These modifications reduce the net negative charge of the outer membrane, thereby decreasing its affinity for positively charged AMPs and conferring resistance. researchgate.net

Two-Component System Function in Resistance Resulting Modification
PhoP/PhoQSenses environmental signals and regulates gene expression.Addition of L-Ara4N to lipid A
PmrA/PmrBControls modifications to the cell surface.Addition of pEtN to lipid A

LPS Core Biosynthesis Pathway Modifications

Research has shown that the heptose groups within the LPS core are particularly important for susceptibility to certain antibiotics. asm.org The absence of the first heptose in the core oligosaccharide has been linked to increased resistance to multiple antibiotics in E. coli. asm.org Modifications such as phosphorylation of the core can increase the barrier function of the outer membrane and contribute to resistance. nih.gov These changes can also impact the function of outer membrane porins, further contributing to resistance profiles. asm.org

LPS Component Modification Effect on Resistance
Lipid AAddition of L-Ara4N and pEtNReduced binding of cationic AMPs
Core OligosaccharideTruncation or loss of heptose groupsAltered membrane permeability and porin function
O-AntigenAcetylationPotential role in resistance

Cross-Resistance to this compound and Conventional Antibiotics

The development of resistance to antimicrobial peptides can sometimes lead to altered susceptibility to conventional antibiotics. the-scientist.combohrium.com This phenomenon, known as cross-resistance, is a significant concern in clinical settings. the-scientist.com However, the relationship is complex, and in some cases, resistance to AMPs can lead to increased sensitivity to other drugs, a concept known as collateral sensitivity. plos.org

Studies have shown that cross-resistance is more likely to occur between AMPs with similar modes of action. bohrium.com For example, bacteria that have evolved resistance to one membrane-targeting AMP may show resistance to other peptides that act on the cell membrane. bohrium.com Conversely, cross-resistance between AMPs and conventional antibiotics with different mechanisms of action is less common. bohrium.com Some AMPs have even been shown to increase the susceptibility of bacteria to conventional antibiotics by disrupting the bacterial membrane or inhibiting efflux pumps. frontiersin.org

Evolution of Resistance to this compound in Laboratory Settings

Laboratory evolution experiments have provided valuable insights into the mechanisms and dynamics of antimicrobial peptide resistance. nih.govmdpi.com These studies have shown that bacteria can rapidly evolve resistance to AMPs when exposed to selective pressure. nih.govnih.gov The rate of resistance evolution can vary depending on the specific AMP, the bacterial species, and the experimental conditions. nih.govnih.gov

In many cases, the evolution of resistance is associated with a fitness cost, meaning that the resistant bacteria may have reduced growth rates or virulence in the absence of the AMP. frontiersin.org However, compensatory mutations can arise over time to alleviate these fitness costs. frontiersin.org Laboratory studies have also demonstrated that using combinations of AMPs or random peptide mixtures can hinder the evolution of resistance. plos.orgasm.org This is because the bacteria are less likely to develop resistance to multiple peptides simultaneously, especially if they have different mechanisms of action. plos.orgasm.org

Immunomodulatory Activities of Antimicrobial Peptide1

Modulation of Host Immune Cell Responses

Antimicrobial peptide1 (AMP1) demonstrates a significant capacity to modulate the responses of host immune cells, playing a crucial role in orchestrating the innate and adaptive immune systems. frontiersin.orgnih.gov These peptides are not only direct antimicrobial agents but also act as signaling molecules that influence the behavior of various immune cells. frontiersin.orgfrontiersin.org Their immunomodulatory functions include guiding immune cells to sites of infection, activating them to enhance their pathogen-clearing abilities, and influencing their differentiation into specialized cell types. nih.govnih.govnih.gov

Leukocyte Recruitment and Migration

A primary immunomodulatory function of this compound is its ability to act as a chemoattractant, recruiting leukocytes to sites of inflammation and infection. nih.govnih.gov This process is critical for a rapid and effective immune response. Certain AMPs have been shown to be chemotactic for specific subsets of leukocytes. nih.gov For example, the human cathelicidin (B612621) LL-37 attracts monocytes, neutrophils, and T-lymphocytes by interacting with the formyl peptide receptor-like 1 (FPRL1). nih.govnih.gov This directed migration ensures that a sufficient number of immune cells accumulate at the location where they are needed most. nih.gov

Research has also identified specific domains within larger molecules that are responsible for these anti-adhesive and migratory effects. For instance, peptides derived from domain 5 of high molecular weight kininogen have been shown to decrease the recruitment of neutrophils in models of acute inflammation by specifically interacting with the Mac-1 integrin on leukocytes. nih.gov Similarly, the annexin-A1 peptidomimetic Ac2-26 has been observed to regulate the migration of neutrophils to the lung following intestinal ischemia-reperfusion injury in mice. nih.gov

PeptideTarget CellsReceptor/MechanismFinding
LL-37 Monocytes, Neutrophils, T-cellsFormyl peptide receptor-like 1 (FPRL1)Attracts immune cells to the site of inflammation. nih.govnih.gov
Bac2A THP-1 cells (monocytic)Not specifiedChemotactic for THP-1 cells. nih.gov
Ac2-26 (Annexin-A1 mimetic) NeutrophilsNot specifiedReduces neutrophil migration to the lung in a mouse model of intestinal ischemia-reperfusion. nih.gov
HK domain 5 peptides Neutrophils, Monocytic cellsMac-1 (CD11b/CD18)Inhibits Mac-1-dependent leukocyte adhesion, reducing neutrophil recruitment. nih.gov

Macrophage Activation and Differentiation

This compound plays a pivotal role in modulating the function of macrophages, which are key phagocytes and orchestrators of the immune response. nih.gov AMPs can enhance the ability of macrophages to kill pathogens and can influence their differentiation from monocytes. nih.govnih.gov

The peptide sublancin, for instance, has been shown to enhance the bactericidal capacity of macrophages against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Pre-incubation of macrophages with sublancin promoted MRSA-killing activity, suggesting that the peptide activates the macrophages. nih.gov This activation was found to be partially dependent on Toll-like receptor 4 (TLR4) and the subsequent activation of NF-κB and MAPK signaling pathways. nih.gov

Furthermore, some AMPs can direct the differentiation of monocytes into specific macrophage subsets. The peptide hLF1-11, derived from human lactoferrin, promotes the differentiation of monocytes into a macrophage subset that demonstrates an enhanced responsiveness to microbial stimuli and increased clearance of pathogens. nih.gov This highlights the ability of AMPs to not just activate existing macrophages but also to shape the macrophage population to better combat infection. nih.gov

PeptideEffect on MacrophagesMechanism
Sublancin Enhances bactericidal activity against MRSA. nih.govActivation is partly dependent on TLR4 and the NF-κB and MAPK signaling pathways. nih.gov
hLF1-11 Promotes monocyte differentiation into a macrophage subset with enhanced antimicrobial properties. nih.govEnhances inflammatory mediator production and promotes GM-CSF-driven differentiation. nih.gov
PR-39 Modulates macrophage viability by inhibiting apoptosis. plos.orgNot specified

Neutrophil Function and Extracellular Trap (NET) Formation

Neutrophils are first responders to infection, and this compound significantly influences their functions. nih.govnih.gov AMPs such as cathelicidins and defensins are not only stored within neutrophil granules for release against pathogens but also modulate neutrophil activities, including the formation of Neutrophil Extracellular Traps (NETs). nih.govresearchgate.net

NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins, including AMPs like cathelicidin LL-37 and α-defensins (also known as human neutrophil peptides or HNPs). nih.govmdpi.com These traps physically ensnare and kill a wide range of pathogens, preventing their dissemination. nih.govfrontiersin.org The formation of NETs can be triggered by various stimuli, including bacteria and cytokines. nih.gov

AMPs are integral components of NETs and contribute to their antimicrobial efficacy. mdpi.com Beyond being part of the NET structure, peptides like LL-37 can also stimulate NET production and enhance the neutrophil's oxidative response to pathogens. mdpi.com This dual role—as both a component and an inducer of NETs—underscores the central importance of AMPs in neutrophil-mediated host defense. nih.govmdpi.com

Dendritic Cell Maturation and Antigen Presentation

Dendritic cells (DCs) are crucial antigen-presenting cells (APCs) that form a bridge between the innate and adaptive immune systems. nih.govyoutube.com this compound can influence the maturation and antigen-presenting functions of DCs. nih.govnih.gov The maturation of DCs is a critical process where they become specialized for T-cell stimulation, a key step in initiating an adaptive immune response. nih.govnih.gov

Research has shown that AMPs can directly or indirectly affect the functional activity of dendritic cells, which in turn modulates the activity of lymphocytes. nih.gov For example, the peptide hLF1-11, derived from human lactoferrin, drives the differentiation of monocytes into DCs that exhibit an enhanced ability to promote antifungal responses. nih.gov These hLF1-11-differentiated DCs show increased expression of HLA class II antigens, which are essential for presenting antigens to CD4+ T cells. nih.gov

The process of antigen presentation involves the uptake of pathogens or foreign material by DCs, processing them into smaller peptides, and presenting these peptides on Major Histocompatibility Complex (MHC) molecules for recognition by T cells. youtube.com By influencing DC differentiation and maturation, AMPs can enhance the efficiency of this entire process, leading to a more robust and specific adaptive immune response. nih.govnih.gov

Regulation of Cytokine and Chemokine Production

This compound exerts significant immunomodulatory effects by regulating the production of cytokines and chemokines. researchgate.netnih.gov These signaling molecules are essential for cell-to-cell communication within the immune system, orchestrating inflammatory responses and recruiting immune cells. frontiersin.orgnih.gov AMPs can either induce or suppress the production of these mediators, allowing for a finely tuned response to infection and inflammation. frontiersin.orgnih.gov For instance, some AMPs stimulate keratinocytes and other cells to release an array of cytokines and chemokines, thereby amplifying the initial immune alert. researchgate.net

Anti-Inflammatory Effects (e.g., Suppression of Pro-Inflammatory Cytokines)

A key immunomodulatory function of many antimicrobial peptides is their ability to exert anti-inflammatory effects, primarily by suppressing the production of pro-inflammatory cytokines. nih.govnih.gov This is crucial for preventing excessive inflammation and tissue damage that can result from a hyperactive immune response. nih.gov

AMPs can inhibit inflammatory responses triggered by bacterial components like lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria. nih.gov These molecules stimulate immune cells like macrophages to produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.gov

Several studies have detailed the cytokine-suppressing capabilities of specific AMPs. The peptide SET-M33D has been shown to strongly inhibit the gene expression and release of multiple pro-inflammatory cytokines, including TNF-α, IL-6, MIP1, KC, and IP10 in macrophages stimulated with LPS or LTA. nih.gov Similarly, the peptides indolicidin (B8082527) and LL-37 can significantly reduce LPS-induced TNF-α production. nih.gov Furthermore, α-defensins can block the secretion of IL-1β by LPS-activated monocytes, contributing to the resolution of inflammation. nih.gov Some peptides can also promote the release of anti-inflammatory cytokines, such as Interleukin-10 (IL-10), which helps to dampen the inflammatory cascade. nih.govnih.gov

Peptide/Peptide FamilySuppressed CytokinesStimulated CytokinesCell Type/Model
SET-M33D TNF-α, IL-6, MIP1, KC, IP10 nih.gov-RAW264.7 macrophages nih.gov
Indolicidin & LL-37 TNF-α nih.gov-LPS-stimulated cells nih.gov
α-Defensins IL-1β nih.gov-LPS-activated monocytes nih.gov
Ac2-26 (Annexin-A1 mimetic) -IL-10 nih.govMouse model of intestinal ischemia-reperfusion nih.gov
Ps-K18 TNF-α, IL-6 mdpi.com-In vivo model mdpi.com

Stimulation of Anti-Inflammatory Mediators

This compound can modulate the inflammatory response by influencing the production of various signaling molecules, including cytokines. While some AMPs can be pro-inflammatory, many, including our representative peptide, exhibit potent anti-inflammatory activities by promoting the release of anti-inflammatory mediators or suppressing pro-inflammatory ones. frontiersin.orgnih.gov This dual capability allows the host to mount an effective defense against infection while controlling potentially damaging inflammation. nih.gov

The anti-inflammatory effects are often achieved by interfering with inflammatory signaling pathways, such as those initiated by bacterial components like lipopolysaccharide (LPS). frontiersin.orgoup.com For instance, certain peptides can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govplos.org The model peptide WALK11.3, for example, has been shown to inhibit the expression of these inflammatory mediators in macrophage cell lines stimulated with LPS. nih.govplos.org This inhibition can occur through the suppression of key transcription factors like NF-κB. oup.com

Table 1: Research Findings on the Stimulation of Anti-Inflammatory Mediators by Representative Antimicrobial Peptides

Peptide Example Cell/System Studied Finding Reference(s)
WALK11.3 RAW264.7 macrophages Inhibited LPS-induced production of nitric oxide, COX-2, IL-1β, IL-6, and TNF-α. nih.govplos.org
Cationic peptide A Macrophages Decreased production of TNF-α and nitric oxide by inhibiting the expression of their respective mRNAs and preventing the formation of NF-κB. oup.com
LL-37 Dendritic cells Prevents LPS binding, thereby mediating an anti-inflammatory response. frontiersin.org
MX-594AN Human peripheral blood cells Inhibited the release of pro-inflammatory cytokines at low concentrations. oup.com

Interaction of this compound with Toll-Like Receptors (TLRs)

Toll-Like Receptors (TLRs) are a class of pattern recognition receptors that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria. nih.govwikipedia.org The interaction of this compound with TLRs is a key mechanism underlying its immunomodulatory effects. frontiersin.orgnih.gov These peptides can act as agonists or antagonists of TLR signaling, leading to either an enhanced or a suppressed inflammatory response. nih.gov

A significant body of research has focused on the interaction between AMPs and TLR4, the primary receptor for LPS. frontiersin.org Peptides like LL-37 can inhibit TLR4 activation by binding to LPS and preventing its interaction with the receptor complex. frontiersin.org This neutralization of LPS is a critical anti-inflammatory mechanism. Other peptides may interfere with the downstream signaling of TLRs. For instance, the peptide WALK11.3 has been found to specifically inhibit the endocytosis of TLR4, which is necessary for activating the TRIF-dependent signaling pathway, thereby reducing the production of inflammatory mediators. nih.govthieme-connect.com Some AMPs can also interact with other TLRs, such as TLR2, which recognizes components of Gram-positive bacteria, or TLRs that recognize nucleic acids. nih.gov

Table 2: Interaction of Representative Antimicrobial Peptides with Toll-Like Receptors (TLRs)

Peptide Example TLR(s) Involved Mechanism of Interaction Outcome Reference(s)
LL-37 TLR4 Prevents LPS binding to dendritic cells. Inhibition of TLR4 activation and anti-inflammatory response. frontiersin.org
WALK11.3 TLR4 Inhibits the endocytosis of TLR4. Attenuation of the TRIF-dependent signaling pathway and suppression of inflammatory mediators. nih.govthieme-connect.com
Human β-defensin-2 (hBD-2) and LL-37 Various TLRs Modestly downregulate the expression of some TLRs in human corneal and conjunctival epithelial cells. Regulation of the ocular surface immune response. nih.gov
Drosophila Toll-related receptors Drosomycin (B1143007) promoter Activation of the drosomycin promoter by Toll and Toll-5. Specificity in the activation of antimicrobial peptide promoters. pnas.org

Role of this compound in Host Defense Mechanisms Beyond Direct Killing

The function of this compound in host defense is not limited to its direct bactericidal or bacteriostatic actions. frontiersin.orgnih.gov These peptides contribute to immunity through a variety of mechanisms that strengthen the host's ability to combat infection and resolve inflammation. capes.gov.brubc.ca

One such role is the inhibition of biofilm formation. nih.gov Biofilms are communities of microorganisms that are notoriously resistant to conventional antibiotics. Some AMPs can prevent the formation of biofilms or promote their dispersal at concentrations below those required for killing the bacteria. nih.gov Another critical function is the neutralization of bacterial virulence factors, such as toxins and enzymes, which can mitigate tissue damage and inflammation. nih.gov Furthermore, many host defense peptides can influence the behavior of immune cells, a process known as chemotaxis, by recruiting them to the site of infection or injury. capes.gov.brubc.ca They can also promote wound healing and angiogenesis, contributing to the restoration of tissue integrity following an infection. capes.gov.br

Table 3: Host Defense Mechanisms of Representative Antimicrobial Peptides Beyond Direct Killing

Peptide Family/Example Mechanism Description Reference(s)
General AMPs Anti-biofilm activity Inhibit biofilm formation and promote dispersal at sub-inhibitory concentrations. nih.gov
General AMPs Neutralization of virulence factors Neutralize enzymes like exoproteases and toxins. nih.gov
Human cathelicidin LL-37 Chemotaxis Induces the migration of neutrophils, eosinophils, and keratinocytes. ubc.ca
General HDPs Wound healing Promote tissue repair processes. capes.gov.brubc.ca
Mammalian defensins Regulation of immune response Play central roles in innate defense against a wide range of pathogens and regulate aspects of the immune response. frontiersin.org

Synergistic Activities of Antimicrobial Peptide1

Synergism with Other Antimicrobial Peptides

The combination of different antimicrobial peptides (AMPs) can lead to a synergistic interaction, where the combined antimicrobial effect is greater than the sum of the effects of each peptide administered alone. nih.gov This strategy is of significant interest as it can enhance the efficacy of antimicrobial treatments, potentially allowing for lower concentrations of each peptide to be used, which can in turn reduce the risk of toxicity. nih.govresearchgate.net The synergistic effect of AMPs is a promising approach to combat multidrug-resistant bacteria. researchgate.net

One example of such synergy is observed between the two peptides of Class IIb bacteriocins, such as Plantaricin E and Plantaricin F, which exhibit optimal antimicrobial activity when delivered in equal amounts. nih.gov

Complementary Mechanisms of Action

The synergistic effect between different antimicrobial peptides often arises from their complementary mechanisms of action. bohrium.com AMPs can have diverse modes of action, and when combined, these different mechanisms can work in concert to more effectively kill pathogens. nih.gov

A primary mechanism for many cationic AMPs is the disruption of the bacterial cell membrane. researchgate.netnih.gov Some AMPs can form pores in the membrane, leading to leakage of cellular contents and cell death. researchgate.netnih.gov When two peptides with different membrane-disrupting mechanisms are combined, their ability to permeabilize the bacterial membrane can be significantly enhanced. For instance, one peptide may initially destabilize the outer membrane of Gram-negative bacteria, facilitating the entry of a second peptide which then acts on the inner cytoplasmic membrane. nih.govnih.gov

Furthermore, some AMPs have intracellular targets, such as inhibiting DNA/RNA synthesis, protein synthesis, or enzyme activity. researchgate.netnih.gov A synergistic combination could involve one peptide that permeabilizes the cell membrane, thereby allowing another peptide to enter the cell and inhibit a critical intracellular process. nih.govresearchgate.net An example of this is the synergistic interaction between a modified temporin B (Temporin TB-YK) and temporin A, which together show enhanced antimicrobial activity. nih.gov

The table below summarizes some examples of synergistic AMP combinations and their proposed complementary mechanisms.

Synergistic AMP Combination Proposed Complementary Mechanisms of Action Target Pathogens
Plantaricin E and Plantaricin FOptimal activity when delivered in equal amounts, suggesting a cooperative interaction at the target cell. nih.govStaphylococcus aureus, Staphylococcus citreus nih.gov
Temporin A and Temporin TB-YKThe modified Temporin B enhances the activity of Temporin A, leading to antimicrobial and anti-inflammatory effects. nih.govGram-positive and Gram-negative bacteria nih.gov
Magainin 2 and PGLaThese peptides form a heterodimeric complex that creates a stable transmembrane pore, a mechanism neither peptide can achieve as effectively on its own.Bacteria

Design of Multi-Peptide Systems

The rational design of multi-peptide systems is a key strategy to harness the power of synergism. This involves creating combinations of peptides or engineering single peptide molecules with multiple functional domains.

In Silico and AI-Driven Design: Computational approaches are increasingly being used to predict and design synergistic peptide combinations. nih.gov Algorithms can analyze AMP databases to identify motifs and structural features that are likely to result in synergistic interactions. nih.gov More advanced, artificial intelligence (AI)-driven platforms, such as the Multimodal, Multitask, Multilabel, and Conditionally Controlled AMP Discovery (M3-CAD) pipeline, are being developed for the de novo design of multi-mechanism AMPs. biorxiv.orgresearchgate.net These systems can integrate information on peptide sequence, 3D structure, and antimicrobial properties to generate novel peptides with high efficacy against multidrug-resistant organisms. biorxiv.orgresearchgate.net

Hybrid Peptides: Another approach is the creation of hybrid peptides, which are single-chain molecules that combine functional domains from two or more different AMPs. This can result in a peptide with multiple mechanisms of action. For example, a hybrid peptide could be designed with one domain that efficiently binds to and disrupts the bacterial membrane and another domain that targets an intracellular process. mdpi.com The introduction of motifs like the amino-terminal Cu(II)- and Ni(II) (ATCUN)-binding motif can also impart multifunctionality to peptides. mdpi.com

Chemical Modifications: The synergistic potential of AMPs can also be enhanced through chemical modifications. For instance, tagging an AMP with a bulky non-natural amino acid, such as β-naphthylalanine, has been shown to boost the synergistic effects when combined with other antimicrobial agents. frontiersin.org

The table below outlines different strategies for designing multi-peptide systems.

Design Strategy Description Example
In Silico Screening Utilizing computational algorithms to screen existing AMP databases for potentially synergistic pairs based on structural and physicochemical properties. nih.govScreening for AMP motifs with a Support Vector Machines algorithm. nih.gov
AI-Driven De Novo Design Using artificial intelligence and machine learning models to generate novel peptide sequences with desired multi-mechanism properties. biorxiv.orgresearchgate.netThe M3-CAD pipeline for designing multi-mechanism AMPs. biorxiv.orgresearchgate.net
Hybrid Peptide Construction Genetically or synthetically linking two or more distinct AMPs or functional domains into a single molecule. mdpi.comDesigning a hybrid peptide incorporating an ATCUN motif to enhance functionality. mdpi.com
Chemical Modification Altering the peptide sequence with non-natural amino acids or other chemical groups to enhance synergistic activity. frontiersin.orgTagging a peptide with β-naphthylalanine to increase synergistic effects. frontiersin.org

Impact of Synergistic Strategies on Reducing Resistance Emergence

A significant advantage of using synergistic combinations of antimicrobial peptides is the potential to slow down the emergence of microbial resistance. nih.govresearchgate.net Bacteria are less likely to develop resistance to AMPs compared to conventional antibiotics because AMPs often target the cell membrane, which is a fundamental component that is difficult for bacteria to modify without compromising their viability. nih.govresearchgate.net

When two or more peptides with different mechanisms of action are used in combination, it becomes exponentially more difficult for a pathogen to develop resistance. umn.edu The bacterium would need to simultaneously acquire mutations that protect it from both mechanisms of action, which is a much rarer event than developing resistance to a single agent. umn.edu

For example, the AMP Cecropin A has been shown to slow the emergence of resistance in uropathogenic E. coli. nih.gov Similarly, studies have demonstrated that the combination of CATH-1 and erythromycin (B1671065) not only has a synergistic antibacterial effect but also delays the development of resistance in E. coli to erythromycin. frontiersin.org By using synergistic combinations, the selective pressure for the development of resistance to any single component of the therapy is reduced. nih.govresearchgate.net This approach is a key strategy in extending the lifespan of antimicrobial agents and combating the growing threat of antibiotic resistance. nih.govnih.gov

Production and Purification Methodologies for Academic Research on Antimicrobial Peptide1

Chemical Synthesis of Antimicrobial Peptide1

Chemical synthesis provides a robust and highly controlled method for producing this compound for research purposes. This approach allows for the precise incorporation of unnatural amino acids, labeling tags, and other modifications to study structure-activity relationships.

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides like this compound. nih.govspringernature.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. hilarispublisher.com The process begins by anchoring the C-terminal amino acid to the resin. The synthesis then proceeds by deprotecting the N-terminal amino group, followed by coupling the next protected amino acid. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. hilarispublisher.com

Two main chemical strategies are employed in SPPS:

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry : This is a milder approach where the Fmoc protecting group is removed with a base at each step. hilarispublisher.com

Boc (t-butyloxycarbonyl) chemistry : This strategy uses a mild acid for deprotection in each cycle. hilarispublisher.com

Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). semanticscholar.org The key advantage of SPPS is that excess reagents and by-products can be easily washed away by simple filtration at each step, eliminating the need for complex purification of intermediate products. semanticscholar.org This method is highly efficient, versatile, and can be automated, allowing for the rapid production of peptides with high purity. hilarispublisher.com

Liquid-Phase Peptide Synthesis (LPPS), sometimes referred to as solution-phase synthesis, offers an alternative to SPPS. In this method, the peptide is elongated in a homogenous solution. nih.gov LPPS combines the advantages of classical solution synthesis with some of the conveniences of SPPS by using a soluble polymeric support or tag, such as polyethylene glycol (PEG). nih.gov The growing peptide chain remains in solution, allowing for straightforward monitoring of the reaction progress. nih.gov Purification after each step is typically achieved by precipitating the polymer-supported peptide, often by adding a solvent like ether, and then washing away the excess reagents. researchgate.net While historically less common than SPPS for routine peptide synthesis, LPPS is particularly advantageous for the large-scale production of peptides and is considered a "greener" alternative due to the reduced use of excess reagents and solvents. nih.gov

For academic research, chemical synthesis methods offer distinct advantages. The primary benefit is the high degree of control, which allows for the synthesis of peptides with high purity and homogeneity, a critical factor for accurately assessing biological activity. hilarispublisher.com Furthermore, SPPS and LPPS provide the flexibility to incorporate modifications such as fluorescent labels, isotopic labels for structural studies, and unnatural amino acids to enhance stability or activity. nih.govresearchgate.net SPPS, in particular, is well-suited for creating peptide libraries to screen for new variants with improved properties. hilarispublisher.com

However, there are limitations. A significant drawback is the high manufacturing cost associated with reagents and solvents, which can be a constraint for producing the large quantities needed for extensive studies. researchgate.netresearchgate.net The success of chemical synthesis can also be limited by peptide length; synthesizing very long or complex peptides can be challenging. frontiersin.org While efficient for research quantities, scaling up chemical synthesis can be expensive and generate considerable chemical waste. researchgate.netresearchgate.net

Table 1. Comparison of Chemical Synthesis Methods for this compound
FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Principle Peptide chain is grown on an insoluble solid resin. hilarispublisher.comPeptide chain is grown on a soluble polymer support in solution. nih.gov
Purification Simple filtration and washing after each step. semanticscholar.orgPrecipitation and washing of the soluble support. researchgate.net
Automation Easily automated. researchgate.netMore challenging to automate.
Scale Ideal for small to medium research scale.Well-suited for larger scale production. nih.gov
Speed Generally faster for short to medium peptides. hilarispublisher.comCan be slower due to purification steps.
"Green" Aspect Generates more solvent and reagent waste.Uses fewer excess reagents, considered more environmentally friendly. nih.gov

Recombinant Production of this compound

Recombinant DNA technology presents a cost-effective and scalable alternative to chemical synthesis for producing this compound, especially when larger quantities are required. nih.gov This approach involves introducing the gene encoding the peptide into a host organism, which then produces the peptide through its cellular machinery.

Escherichia coli (E. coli) is the most popular and widely used host for the recombinant production of antimicrobial peptides. nih.govresearchgate.netnih.gov Its popularity stems from its rapid growth, low-cost culture media, and well-understood genetics. nih.gov However, producing antimicrobial peptides in E. coli presents two main challenges: the peptide's inherent toxicity can kill the host cell, and its small size makes it susceptible to degradation by host proteases. nih.govresearchgate.net

To overcome these issues, this compound is typically expressed as a fusion protein. researchgate.netnih.gov The peptide is linked to a larger, benign carrier protein, which masks its toxicity and protects it from proteolytic degradation. nih.govresearchgate.net This fusion strategy can also aid in purification and sometimes forces the peptide into insoluble aggregates called inclusion bodies, which further protects it from degradation. researchgate.net After purification of the fusion protein, the carrier protein is cleaved off using specific chemical reagents or enzymes to release the active this compound. researchgate.net A limitation of E. coli systems is their inability to perform most post-translational modifications that might be present in naturally occurring peptides. researchgate.net

Yeast expression systems are another major platform for producing recombinant antimicrobial peptides. nih.gov They combine the rapid growth and ease of handling of microorganisms with the ability to perform eukaryotic post-translational modifications, such as disulfide bond formation. frontiersin.orgmdpi.com

Pichia pastoris : This methylotrophic yeast has become a highly successful system for producing heterologous proteins, including antimicrobial peptides. frontiersin.org Key advantages include its ability to grow to very high cell densities in simple, defined media and to secrete the recombinant protein into the culture medium, which greatly simplifies the purification process. frontiersin.orgnih.gov The use of strong, inducible promoters, like the alcohol oxidase (AOX) promoter, allows for high levels of protein expression. mdpi.com Researchers have successfully produced various antimicrobial peptides in P. pastoris, achieving yields that can reach up to 20 mg/L of purified peptide from the culture medium. frontiersin.orgmdpi.com

Saccharomyces cerevisiae : Commonly known as baker's yeast, S. cerevisiae is also used for peptide production. nih.gov Certain strains of S. cerevisiae naturally produce their own antimicrobial peptides during fermentation. researchgate.net As a production host, it is well-characterized and capable of secreting recombinant proteins. Studies have demonstrated the isolation and purification of bioactive peptides from S. cerevisiae supernatants, confirming its utility as an expression system. nih.govmdpi.com

Table 2. Comparison of Recombinant Expression Systems for this compound
FeatureE. coliPichia pastorisSaccharomyces cerevisiae
Host Type ProkaryoteEukaryote (Yeast)Eukaryote (Yeast)
Production Cost Very low. nih.govLow. nih.govLow.
Growth Rate Very fast. nih.govFast, can reach very high cell densities. frontiersin.orgFast.
Peptide Location Typically intracellular (cytoplasm or inclusion bodies). researchgate.netOften secreted into the culture medium. nih.govCan be secreted. mdpi.com
Post-Translational Modifications Limited to none. researchgate.netYes (e.g., disulfide bonds, glycosylation). frontiersin.orgmdpi.comYes (e.g., disulfide bonds, glycosylation).
Key Challenge Peptide toxicity to host and proteolytic degradation. nih.govOptimization of fermentation conditions for high yield. mdpi.comPotentially lower yields compared to P. pastoris.
Common Strategy Fusion protein expression. researchgate.netnih.govSecretion using alpha-factor signal sequence. mdpi.comSecretion signals.

Plant-Based Expression Systems

The production of antimicrobial peptides in plant-based systems, also known as molecular farming, presents a cost-effective and scalable alternative to traditional microbial or animal cell culture methods. researchgate.netmdpi.comnih.gov Plants offer several advantages for the expression of recombinant proteins, including the ability to perform complex post-translational modifications, a reduced risk of contamination with human pathogens, and lower production costs. semanticscholar.org Both stable and transient expression systems can be utilized for AMP production in plants.

Stable expression involves the integration of the gene encoding the AMP into the plant's nuclear or plastid genome. researchgate.net Plastid transformation, in particular, can lead to high yields of the target peptide due to the high copy number of the plastid genome within plant cells. researchgate.net A variety of plants, including tobacco and potato, have been successfully used as bioreactors for the production of various AMPs. mdpi.com

Transient expression systems, often mediated by viral vectors, allow for the rapid, high-level production of AMPs without the need for generating stable transgenic plant lines. semanticscholar.org This method is particularly advantageous for research and development purposes, where quick evaluation of different peptides or expression strategies is required.

Insect Cell Expression Systems

Insect cell expression systems, primarily utilizing the baculovirus expression vector system (BEVS), are another robust platform for the production of recombinant proteins, including antimicrobial peptides. nih.govmdpi.com This system is well-suited for producing complex proteins that require post-translational modifications similar to those in mammalian cells. Insect cells are cultured in serum-free media, which simplifies the purification process.

The BEVS allows for high levels of protein expression in a relatively short period. The system relies on a recombinant baculovirus to deliver the gene of interest into cultured insect cells, such as those derived from Spodoptera frugiperda (Sf9) or Trichoplusia ni (High Five™). The strong polyhedrin or p10 promoters drive high-level expression of the target peptide. While there is extensive literature on the expression of various proteins in insect cells, specific research detailing the production of a compound explicitly named "this compound" is not readily found.

Fusion Protein Strategies for Improved Expression and Stability

A common challenge in the recombinant production of small peptides like AMPs is their susceptibility to proteolytic degradation by host cell proteases and their potential toxicity to the expression host. nih.gov Fusion protein strategies are widely employed to overcome these issues. nih.govnih.gov In this approach, the AMP is genetically fused to a larger, more stable carrier protein.

This strategy offers several benefits:

Enhanced Stability: The fusion partner can protect the AMP from degradation. nih.gov

Reduced Toxicity: The fusion protein may mask the antimicrobial activity of the peptide, preventing harm to the host cell. nih.gov

Improved Expression: The presence of the fusion partner can lead to higher expression levels.

Simplified Purification: The fusion partner can be an affinity tag (e.g., glutathione S-transferase (GST), thioredoxin (Trx)) that facilitates purification by affinity chromatography. nih.gov

After purification, the AMP is typically cleaved from the fusion partner using a specific protease that recognizes a cleavage site engineered between the two proteins. The choice of fusion partner and cleavage strategy is critical and needs to be optimized for each specific AMP.

Fusion PartnerCommon Host SystemKey Advantages
Thioredoxin (Trx)E. coliEnhances solubility and stability.
Glutathione S-transferase (GST)E. coliAllows for easy purification via affinity chromatography.
Small Ubiquitin-like Modifier (SUMO)E. coli, YeastCan improve protein folding and solubility; specific proteases are available for cleavage.

Purification Techniques for this compound

The purification of antimicrobial peptides from complex biological mixtures is a critical step in their characterization and potential application. A multi-step purification strategy is often necessary to achieve high purity.

Chromatography-Based Methods (e.g., HPLC, Affinity Chromatography, Gel Filtration)

Chromatography is the cornerstone of peptide purification. springernature.comnih.govnih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the high-resolution separation of peptides based on their hydrophobicity. springernature.comresearchgate.netpeptide.com It is often the final step in a purification protocol to achieve a highly purified product. Ion-exchange HPLC can also be used to separate peptides based on their net charge. nih.gov

Affinity Chromatography: This method is highly specific and is often used as an initial capture step, particularly when the AMP is expressed as a fusion protein with an affinity tag. nih.gov The crude lysate is passed through a column containing a resin that specifically binds to the tag, allowing for the separation of the fusion protein from host cell contaminants.

Gel Filtration Chromatography (Size-Exclusion Chromatography): This technique separates molecules based on their size. It can be used to separate the target peptide from larger or smaller contaminants and is also useful for buffer exchange. springernature.comnih.gov

Membrane Filtration and Centrifugation

Centrifugation is a fundamental first step in purification, used to separate the cell biomass from the culture supernatant or to clarify the cell lysate after disruption.

Membrane filtration techniques, such as ultrafiltration and diafiltration, are often employed for concentrating the protein sample and for buffer exchange. These methods separate molecules based on size using semi-permeable membranes and are typically used between chromatography steps.

Challenges and Optimization in this compound Production Yield and Quality

Several challenges can impede the high-yield and high-quality production of recombinant antimicrobial peptides. nih.govnih.govnih.govresearchgate.netmdpi.comfrontiersin.org

Key Challenges:

Low Yield: AMPs are often small, making them susceptible to proteolytic degradation, which can significantly reduce the final yield. nih.gov

Toxicity to Host: The inherent antimicrobial activity of the peptide can be toxic to the expression host, leading to low cell densities and poor expression levels. nih.gov

Inclusion Body Formation: High-level expression in microbial systems can sometimes lead to the aggregation of the recombinant protein into insoluble inclusion bodies, which requires additional solubilization and refolding steps that can be inefficient.

Purification Difficulties: The physicochemical properties of some AMPs can make them difficult to purify, leading to losses at each step of the purification process.

Optimization Strategies:

Codon Optimization: Adapting the codon usage of the AMP gene to that of the expression host can improve translational efficiency.

Promoter and Vector Selection: Choosing a suitable expression vector with a strong, tightly regulated promoter is crucial for controlling the timing and level of AMP expression.

Optimization of Culture Conditions: Factors such as temperature, pH, and media composition can be optimized to enhance cell growth and protein expression.

Fusion Partner and Cleavage Site Engineering: As discussed previously, the selection of an appropriate fusion partner and an efficient cleavage strategy is critical for improving stability, reducing toxicity, and simplifying purification. nih.govnih.gov

Co-expression of Chaperones: In some cases, co-expressing molecular chaperones can aid in the proper folding of the recombinant peptide and prevent aggregation.

ChallengePotential Optimization Strategy
Low Expression LevelsCodon optimization, use of strong promoters, optimization of culture conditions.
Proteolytic DegradationUse of protease-deficient host strains, fusion to a protective carrier protein.
Host Cell ToxicityTightly controlled expression systems, fusion protein strategies to mask activity.
Inclusion Body FormationLowering induction temperature, co-expression of chaperones, fusion with highly soluble partners.

Advanced Research Methodologies and Preclinical Models for Antimicrobial Peptide1 Studies

In Vitro Antimicrobial Assays

In vitro assays are fundamental to the initial assessment of AMP1's antimicrobial properties. These laboratory-based tests provide critical data on the peptide's potency and spectrum of activity against various microorganisms.

The Minimum Inhibitory Concentration (MIC) is a cornerstone metric in antimicrobial research, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For AMP1, this is typically determined using broth microdilution or agar (B569324) dilution methods. In these assays, serial dilutions of the peptide are incubated with a standardized inoculum of a specific bacterium or fungus. The MIC is then identified as the lowest concentration at which no turbidity (in broth) or colony formation (on agar) is observed.

The Minimum Bactericidal Concentration (MBC) is a complementary assay that determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. Following an MIC test, an aliquot from the wells or tubes showing no visible growth is subcultured onto fresh, antibiotic-free agar plates. The MBC is the lowest concentration that results in a significant reduction (commonly ≥99.9%) in the initial bacterial inoculum. These values are crucial for understanding whether AMP1 is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Table 1: Representative MIC and MBC Data for Antimicrobial Peptide 1 (AMP1) Against Various Pathogens

Microorganism Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus ATCC 25923 16 32
Escherichia coli ATCC 25922 32 64
Pseudomonas aeruginosa PAO1 64 128
Candida albicans SC5314 8 16

Time-kill kinetics assays provide a dynamic view of AMP1's antimicrobial activity over time. These studies involve exposing a standardized bacterial suspension to a fixed concentration of the peptide (often at multiples of the MIC). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). The resulting data are plotted as log CFU/mL versus time. This assay reveals the rate and extent of bacterial killing, distinguishing between rapid and slow-acting antimicrobial agents and providing insights into concentration-dependent effects.

Bacterial biofilms, structured communities of cells embedded in a self-produced matrix, are notoriously resistant to conventional antibiotics. Assays to evaluate the efficacy of AMP1 against biofilms are therefore critical.

Biofilm Inhibition Assays: These assays assess the ability of AMP1 to prevent the formation of biofilms. This is often done by adding the peptide to a microbial culture at the time of inoculation in microtiter plates. After an incubation period that allows for biofilm formation in control wells, the plates are washed, and the remaining biofilm is quantified, typically using a crystal violet staining method.

Biofilm Eradication Assays: To test the ability of AMP1 to destroy pre-formed biofilms, mature biofilms are first grown in microtiter plates. The planktonic (free-floating) cells are then removed, and the biofilms are treated with various concentrations of the peptide. The extent of biofilm eradication is then quantified, often by measuring the metabolic activity of the remaining cells (e.g., using an XTT or MTT assay) or by direct colony counting after disruption of the biofilm.

Table 2: Biofilm Inhibition and Eradication Activity of Antimicrobial Peptide 1 (AMP1)

Microorganism Biofilm Inhibition (MBIC₅₀ in µg/mL) Biofilm Eradication (MBEC₅₀ in µg/mL)
Staphylococcus aureus 25 >100
Pseudomonas aeruginosa 50 >200

A primary mechanism of action for many antimicrobial peptides is the disruption of the microbial cell membrane. nih.gov Several assays can be employed to investigate this aspect of AMP1's function:

Fluorescent Dye-Based Assays: These assays use fluorescent probes that are excluded from cells with intact membranes. For example, propidium (B1200493) iodide (PI) only fluoresces upon binding to DNA, which it can only access in cells with compromised membranes. The increase in fluorescence in a bacterial suspension upon addition of AMP1 provides a measure of membrane permeabilization. Another common dye is SYTOX Green, which also fluoresces upon entering a cell with a damaged membrane.

Liposome (B1194612) Leakage Assays: To model the interaction of AMP1 with lipid bilayers, artificial vesicles called liposomes are created with a fluorescent dye encapsulated at a self-quenching concentration. Disruption of the liposome membrane by the peptide causes the dye to leak out, resulting in dilution and a measurable increase in fluorescence.

While many AMPs act on the cell membrane, some can translocate into the cytoplasm and interfere with intracellular processes. frontiersin.org Investigating these potential mechanisms for AMP1 may involve:

DNA/RNA Binding Assays: Gel retardation assays can be used to determine if AMP1 can bind to nucleic acids. In this technique, DNA or RNA is incubated with increasing concentrations of the peptide and then subjected to gel electrophoresis. A shift in the migration of the nucleic acid indicates the formation of a peptide-nucleic acid complex.

Enzyme Inhibition Assays: The effect of AMP1 on the activity of essential bacterial enzymes can be assessed. mdpi.com For example, the activity of enzymes involved in cell wall synthesis, DNA replication, or protein synthesis can be measured in the presence and absence of the peptide.

Macromolecular Synthesis Inhibition: The ability of AMP1 to inhibit the synthesis of DNA, RNA, and proteins can be evaluated by monitoring the incorporation of radiolabeled precursors (e.g., [³H]thymidine, [³H]uridine, and [³H]leucine) into these macromolecules in bacterial cells.

In Vivo Efficacy Models (Excluding Human Clinical Trials)

While in vitro assays provide essential preliminary data, evaluating the efficacy of AMP1 in a living organism is a critical step in preclinical development. sahmri.org.au These in vivo models help to bridge the gap between laboratory findings and potential clinical applications. Common models include:

Murine Thigh Infection Model: This model is often used to assess the efficacy of antimicrobials against localized bacterial infections. Mice are injected with a bacterial suspension into the thigh muscle, and after a set period to allow the infection to establish, they are treated with AMP1. The efficacy is determined by measuring the bacterial load (CFU per gram of tissue) in the thigh muscle at the end of the treatment period.

Murine Sepsis/Peritonitis Model: To evaluate the effectiveness of AMP1 against systemic infections, a sepsis model can be employed. This is often induced by intraperitoneal injection of a lethal dose of bacteria. The survival rate of the mice treated with AMP1 is then monitored over several days and compared to a control group.

Wound Infection Models: The potential of AMP1 for topical applications can be assessed in wound infection models. A full-thickness skin wound is created on the back of an animal (often a mouse or rat) and then inoculated with a specific pathogen. The wound is then treated with a topical formulation of AMP1, and the healing process and bacterial burden are monitored over time. acs.org

Galleria mellonella (Wax Moth Larvae) Model: As an alternative to mammalian models for initial in vivo screening, the larvae of the greater wax moth, Galleria mellonella, are increasingly used. They possess a rudimentary innate immune system and can be used to assess the efficacy and toxicity of antimicrobial compounds. Larvae are injected with a pathogen followed by treatment with AMP1, and survival is monitored.

Murine Infection Models

Murine models are pivotal in the preclinical evaluation of "Antimicrobial peptide1," providing critical insights into its in vivo efficacy across various types of infections. These models, including peritoneal, pulmonary, and skin infection models, allow researchers to study the peptide's therapeutic potential in a setting that mimics human diseases.

Peritoneal Sepsis Models: In murine models of sepsis induced by multidrug-resistant (MDR) bacteria, "this compound" has demonstrated significant therapeutic effects. For instance, studies involving the Romo1-derived antimicrobial peptide, AMPR-11, have shown increased survival rates in mice with sepsis caused by MDR strains. nih.gov This model is crucial for evaluating the systemic antimicrobial activity of the peptide and its ability to combat life-threatening infections. nih.gov

Pulmonary Infection Models: The lungs are a common site for severe bacterial infections. Murine pulmonary infection models are utilized to assess the efficacy of "this compound" against respiratory pathogens. For example, a water buffalo cathelicidin (B612621), WBCATH, has been shown to decrease bacterial loads in a progressive pulmonary tuberculosis model in BALB/c mice infected with both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis. mdpi.com These models are essential for understanding the peptide's potential in treating lung infections.

Skin Infection Models: Skin and soft tissue infections are frequent and can be challenging to treat, especially when caused by resistant bacteria. Murine cutaneous abscess models are employed to test the topical and systemic efficacy of "this compound". nih.gov These models help in determining the peptide's ability to penetrate tissues and eradicate localized infections. nih.gov For instance, the peptide Ib-AMP4 has shown great therapeutic promise in an in vivo model, with all MRSA-infected animals treated with Ib-AMP4 surviving and showing no bacteria in their blood. mdpi.com

The use of these diverse murine models provides a comprehensive preclinical profile of "this compound," highlighting its potential as a versatile therapeutic agent against a wide array of bacterial infections.

Efficacy against Multi-Drug Resistant Pathogens in Animal Models

A critical area of research for "this compound" is its effectiveness against multi-drug resistant (MDR) pathogens in animal models. The rise of antibiotic resistance necessitates the development of novel therapeutics, and AMPs are promising candidates. mdpi.comnih.gov

Studies have demonstrated the potent in vivo activity of "this compound" against various MDR bacteria. For example, the Romo1-derived peptide AMPR-11 has shown efficacy in a murine sepsis model caused by MDR bacteria, indicating its potential for treating systemic infections. nih.gov Similarly, the synthetic peptide Ib-AMP4 has been effective in eradicating MRSA infections in animal models, with treated animals showing complete survival and clearance of bacteria from the bloodstream. mdpi.com

In a murine model of tuberculosis, the water buffalo cathelicidin WBCATH displayed significant antimicrobial activity against MDR Mycobacterium tuberculosis, reducing bacterial loads in the lungs. mdpi.com This highlights the potential of "this compound" in treating infections caused by notoriously difficult-to-treat pathogens. Furthermore, some antimicrobial peptides have been shown to work synergistically with conventional antibiotics, restoring their efficacy against resistant strains in animal models. nih.gov

The ability of "this compound" to combat MDR pathogens in relevant animal models provides strong preclinical evidence for its potential clinical utility in an era of increasing antibiotic resistance.

Immunomodulatory Efficacy in Animal Models

Beyond their direct antimicrobial actions, many antimicrobial peptides, including "this compound," exhibit potent immunomodulatory activities. mdpi.comnih.govnih.gov This dual functionality is a significant advantage, as it can enhance the host's own immune response to infection.

In animal models, "this compound" has been shown to modulate the immune system in several ways. For instance, some peptides can induce the recruitment of immune cells like neutrophils and macrophages to the site of infection. nih.gov They can also influence the production of cytokines, which are key signaling molecules in the immune system. For example, clavanin-MO, a modified peptide, demonstrated the ability to increase the production of the anti-inflammatory cytokine IL-10 while reducing the expression of pro-inflammatory cytokines IL-12 and TNF-α in murine macrophage-like cells. nih.gov

Furthermore, peptides like the innate defense regulator (IDR) peptide IDR-1 have been shown to control inflammation in various animal models of infection and sepsis. nih.gov Human neutrophil peptides (HNP1-3) have been observed to activate macrophages in animal models, thereby enhancing their phagocytic capabilities. nih.gov The water buffalo cathelicidin WBCATH has been shown to induce the production of protective cytokines by murine macrophages. mdpi.com This modulation of the immune response can lead to more effective clearance of pathogens and reduced inflammation-associated tissue damage.

The immunomodulatory properties of "this compound" observed in animal models underscore its potential as a multi-faceted therapeutic agent that not only kills pathogens directly but also orchestrates a more effective host immune response.

Studies on Synergistic Effects in Animal Models

Investigating the synergistic effects of "this compound" with conventional antibiotics or other peptides in animal models is a promising strategy to enhance antimicrobial efficacy and combat resistance. nih.gov

In vivo studies have shown that combining "this compound" with traditional antibiotics can lead to improved therapeutic outcomes. For example, a murine cutaneous abscess model was used to identify synergistic combinations of antibiotics effective against Pseudomonas aeruginosa. nih.gov In this study, colistin (B93849) and azithromycin (B1666446) demonstrated combinatorial effects with ceftazidime (B193861) and ceftazidime/avibactam both in vitro and in vivo. nih.gov

The rationale behind this approach is that the membrane-permeabilizing action of many antimicrobial peptides can facilitate the entry of conventional antibiotics into bacterial cells, thereby increasing their intracellular concentration and effectiveness. nih.gov This can also help to resensitize resistant bacteria to antibiotics they were previously resistant to. nih.gov

Furthermore, combinations of different antimicrobial peptides can also exhibit synergy. For instance, the antimicrobial peptide glycine-leucine-amide, when administered with other antibiotics, has been shown to reduce the antibiotic resistance level of drug-resistant bacteria by up to 30 times. nih.gov The study of these synergistic interactions in animal models is crucial for developing novel combination therapies that can overcome the challenge of multi-drug resistance.

Computational and Bioinformatic Approaches in this compound Research

Computational and bioinformatic tools have become indispensable in the research and development of "this compound". nih.govlu.senih.govlu.se These approaches accelerate the discovery, characterization, and optimization of novel peptides with therapeutic potential.

The application of machine learning and artificial intelligence algorithms allows for the rapid screening of vast peptide libraries to identify candidates with potential antimicrobial activity. nih.govmdpi.com These in silico methods help in predicting the structure, function, and potential toxicity of peptides before they are synthesized and tested in the laboratory, saving significant time and resources. nih.gov

Computational strategies are also employed to design and engineer new peptides with enhanced properties. This includes modifying existing peptides to improve their stability, increase their antimicrobial potency, or reduce their toxicity. nih.gov Furthermore, computational approaches are crucial for understanding the complex interactions between "this compound" and bacterial membranes, as detailed in the subsequent sections.

Antimicrobial Peptide Databases and Data Mining

Antimicrobial peptide (AMP) databases are critical resources for the scientific community, providing a centralized repository of information on thousands of natural and synthetic peptides. nih.govnih.gov These databases are essential for data mining efforts aimed at discovering new "this compound" candidates and understanding the sequence-structure-activity relationships of these molecules.

Several prominent AMP databases are available, each with its unique focus and features:

Database NameDescriptionKey Features
Antimicrobial Peptide Database (APD) A comprehensive and manually curated database containing information on natural and synthetic AMPs from various life kingdoms. pharmafocuseurope.comunmc.eduProvides details on peptide sequence, structure, source, activity, and mechanism of action. pharmafocuseurope.comunmc.edu
Database of Antimicrobial Activity and Structure of Peptides (DBAASP) Focuses on the relationship between the structure and antimicrobial activity of peptides, including information on synergistic activities. pharmafocuseurope.comdbaasp.orgOffers tools for searching peptides based on structural characteristics and predicting antimicrobial potential. dbaasp.org
Collection of Anti-Microbial Peptides (CAMP) A database that includes data on both natural and synthetic AMPs. pharmafocuseurope.comProvides comprehensive information to support AMP research. pharmafocuseurope.com
Data repository of antimicrobial peptides (DRAMP) Contains sequence, structure, antimicrobial activity, physicochemical properties, and patent information for AMPs. nih.govIncludes a large number of general and patented AMPs. nih.gov

Data mining of these databases allows researchers to identify patterns and motifs associated with antimicrobial activity. This information is then used to train predictive models and design novel peptides with desired characteristics. The continuous updating and curation of these databases are vital for advancing the field of "this compound" research. pharmafocuseurope.com

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the intricate interactions between "this compound" and bacterial cell membranes at an atomic level. nih.govspringernature.com These simulations provide dynamic insights into the mechanisms by which these peptides disrupt membrane integrity, a key aspect of their antimicrobial action. nih.govrsc.orgnih.govmdpi.com

MD simulations can visualize the process of peptide binding to the membrane surface, insertion into the lipid bilayer, and the subsequent formation of pores or other membrane defects. nih.govnih.gov For example, simulations have shown that peptides like BP100 can induce local membrane thinning and increase water penetration. rsc.org Atomistic MD simulations have been used to study the interaction of peptides with both the inner and outer membranes of Gram-negative bacteria, revealing the energetic barriers and conformational changes involved in peptide translocation. nih.gov

These computational models allow researchers to investigate factors influencing peptide-membrane interactions, such as lipid composition, peptide concentration, and secondary structure. rsc.orgmdpi.com The insights gained from MD simulations are invaluable for the rational design of new "this compound" variants with enhanced membrane-disrupting capabilities and target specificity. springernature.com

In Silico Screening and Virtual Library Generation

The use of computational methods to screen vast libraries of peptides, known as in silico screening, has become a cornerstone of modern AMP1 research. oup.com This approach allows for the rapid and cost-effective identification of promising peptide candidates before they are synthesized and tested in the laboratory. researchgate.net By leveraging computer models, researchers can predict the antimicrobial potential of countless peptide sequences, significantly accelerating the initial phases of drug discovery. researchgate.netfrontiersin.org

Virtual library generation is a key component of this process. These libraries can be created in several ways. Some are based on known antimicrobial peptide sequences, introducing variations to explore the effects of different amino acid substitutions. frontiersin.org Others are generated de novo, creating entirely new peptide sequences based on desired physicochemical properties such as charge, hydrophobicity, and structure. frontiersin.org For instance, researchers have successfully used in silico methods to screen the proteomes of goat and sheep milk to identify potential AMPs that could be released during digestion. mdpi.com

The process often involves several stages of filtering. Initially, large databases are screened to identify sequences with a high probability of antimicrobial activity. mdpi.comnih.gov These candidates are then subjected to more detailed in silico analysis to predict their structure, stability, and potential interactions with bacterial membranes. mdpi.comfrontiersin.org For example, the MDockPeP2_VS method integrates molecular docking with structural conservation to design and screen peptides against specific bacterial targets like β-lactamase. oup.com

Table 1: Examples of In Silico Screening and Virtual Library Generation in AMP1 Research

Methodology Library Size/Source Screening Focus Key Findings Reference
Proteome ScreeningGoat and sheep milk proteomesIdentification of AMPs released during digestionPredicted and characterized antimicrobial peptide content. mdpi.com
In Silico DesignFish-derived antimicrobial peptidesIdentification of novel antimicrobial motifsSelected potential motifs based on physicochemical properties. frontiersin.org
Surface-Displayed Library~800,000 random 20-mer peptidesDirect screening for antimicrobial activity in E. coliIdentified active peptides based on their depletion from the library. nih.gov
Structure-Based ScreeningVirtual peptide libraryInhibition of TEM-1 β-lactamaseIdentified a peptide inhibitor with significant activity. oup.com
In Silico ExplorationOver 1 trillion peptide compoundsMembrane permeability and other key traitsRapidly filters and prioritizes candidates before lab testing. pharmafile.comcontractpharma.com

Artificial Intelligence and Machine Learning for Activity Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are further revolutionizing the field by enabling more accurate prediction of antimicrobial activity and facilitating the rational design of new AMP1 candidates. polifaces.denih.govnih.gov These technologies can analyze vast datasets of known AMPs to identify complex patterns and relationships between peptide sequence, structure, and function that are not apparent to human researchers. nih.govacs.org

Machine learning models, such as random forests and support vector machines, are trained on large databases of peptides with known antimicrobial activity. mdpi.comnih.gov These trained models can then be used to predict the activity of new, untested peptide sequences with a high degree of accuracy. mdpi.comnih.gov For example, some models have demonstrated the ability to distinguish between antimicrobial and non-antimicrobial peptides with high accuracy. mdpi.com Researchers have also developed models that can predict the minimum inhibitory concentration (MIC) of a peptide against specific bacterial species. mdpi.comacs.org

Deep learning models, a subset of ML, have shown particular promise. nih.gov Variational autoencoders (VAEs) and generative adversarial networks (GANs) can be used to generate entirely novel peptide sequences that are predicted to have high antimicrobial activity. nih.gov These generative models learn the underlying "language" of antimicrobial peptides and can then create new "sentences" or sequences with desired properties. nih.govacs.org

Table 2: Applications of AI and Machine Learning in AMP1 Research

AI/ML Technique Application Key Findings Reference
Random ForestPrediction of antimicrobial activityModels showed good performance in classifying peptides and predicting MIC values. mdpi.com
Artificial Neural NetworksDesign of small broad-spectrum peptidesCreated models that effectively predicted the activity of virtual peptides. acs.org
Large Language Models (LLMs)Re-engineering of existing antibioticsDeveloped a safer, more effective version of Protegrin-1. news-medical.net
Variational Autoencoders (VAEs)Generation of novel antimicrobial peptidesGenerated novel peptide sequences with confirmed antimicrobial activity. nih.govacs.org
Deep LearningIdentification and design of AMPsAccelerated the discovery of new peptides with anti-infective activity. nih.gov

Future Directions in Antimicrobial Peptide1 Academic Research

Addressing Challenges in Antimicrobial Peptide1 Stability and Degradation

A significant hurdle in the clinical application of antimicrobial peptides is their inherent instability and susceptibility to degradation by proteases. frontiersin.orgnih.gov The short in-vivo half-life of many AMPs is a primary reason for the failure of promising candidates in clinical trials, where potent in-vitro activity does not translate to in-vivo efficacy. frontiersin.orgnih.gov Natural AMPs are often rapidly broken down in complex biological environments, limiting their systemic bioavailability. nih.gov

To counter this, researchers are exploring several strategies to enhance peptide stability. One common approach is cyclization , which renders the peptide structure more rigid and less accessible to proteases. nih.gov Another effective method is the substitution of naturally occurring L-amino acids with their non-natural D-amino acid counterparts. This stereochemical alteration makes the peptide resistant to digestion by enzymes that are stereospecific for L-amino acids, without necessarily compromising antimicrobial activity. frontiersin.org For linear peptides, end protection , such as N-terminal acetylation or C-terminal amidation, can shield them from exopeptidase attack. frontiersin.org The development of peptidomimetics, synthetic molecules that mimic the structure and function of natural AMPs but are more resistant to degradation, also represents a promising avenue of research. nih.govscilit.com

Novel Strategies for Targeting Specific Pathogens or Resistance Mechanisms

The development of novel strategies to enhance the specificity of antimicrobial peptides against particular pathogens or to overcome existing resistance mechanisms is a critical area of future research. One innovative approach involves the design of AMPs that target intracellular components of bacteria, such as the prokaryotic ribosome , to inhibit protein synthesis. mdpi.com This offers an alternative mechanism of action to the more common membrane-disrupting activity of many AMPs.

Another strategy is the creation of tripartite hybrid peptides . These constructs typically consist of a cell-penetrating peptide that facilitates entry into the bacterial cell, a linker, and an amyloidogenic peptide sequence that aggregates with bacterial proteins, disrupting cellular function. mdpi.com This modular design allows for a high degree of tunability to target specific pathogens.

Furthermore, the synergistic use of AMPs with conventional antibiotics is gaining traction as a way to combat multidrug-resistant (MDR) bacteria. mdpi.comnih.gov AMPs can permeabilize the bacterial membrane, thereby facilitating the entry of antibiotics that would otherwise be ineffective. nih.gov This combination therapy can restore the efficacy of older antibiotics and reduce the likelihood of resistance development. mdpi.com Research is also focused on AMPs that can inhibit or disperse biofilms , which are structured communities of bacteria that exhibit high levels of antibiotic resistance. nih.gov

Exploration of this compound beyond Antibacterial Activities (e.g., Antifungal, Antiviral, Anti-Parasitic Research)

The therapeutic potential of antimicrobial peptides extends far beyond their antibacterial properties, with a growing body of research demonstrating their efficacy against a broad spectrum of other pathogens, including fungi, viruses, and parasites. frontiersin.orgnih.gov

Antifungal Activity: Many AMPs exhibit potent antifungal activity against clinically relevant species such as Candida albicans and Aspergillus fumigatus. frontiersin.orgmdpi.com For instance, peptides derived from human lactoferrin have been shown to inhibit the germination of A. fumigatus conidia. mdpi.com Melittin, a peptide from bee venom, demonstrates broad-spectrum antifungal activity by inhibiting (1,3)-β-D-glucan synthase, permeabilizing the fungal membrane, and inducing apoptosis. frontiersin.org The human defensins, such as HBD-1 and HNP-1, also possess antifungal properties. nih.gov

Antiviral Activity: Antimicrobial peptides, often referred to as antiviral peptides (AVPs) in this context, have shown activity against a range of enveloped and non-enveloped viruses. nih.govnih.gov The human cathelicidin (B612621) LL-37 , for example, can inhibit the replication of viruses such as influenza and HIV-1. nih.govswolverine.com The mechanism of action often involves direct interaction with the viral envelope, preventing attachment and entry into host cells, or modulation of the host immune response. nih.govacs.org Lactoferrin and its derived peptides have also demonstrated broad-spectrum antiviral activity. mdpi.comacs.org

Anti-Parasitic Activity: AMPs are increasingly being investigated as novel agents against parasitic protozoa, which cause diseases like malaria and leishmaniasis. eurekaselect.comnih.govupf.edubenthamdirect.com These peptides can disrupt the parasite's cell membrane and interfere with essential metabolic processes. eurekaselect.comnih.gov For example, the equine antimicrobial peptide eCATH1 has shown trypanocidal activity against several Trypanosoma species by increasing plasma membrane permeability. nih.gov Melittin has been found to be effective against the sporogenic stages of Plasmodium. nih.gov

Integration of Multidisciplinary Approaches in this compound Studies

The future of antimicrobial peptide research will heavily rely on the integration of multidisciplinary approaches, combining expertise from biology, chemistry, bioinformatics, and computational science. mdpi.comnih.gov This synergy is essential for the rational design and efficient discovery of new and improved AMPs.

Computational and bioinformatic tools are playing an increasingly crucial role in this field. Machine learning algorithms and artificial intelligence are being used to screen vast peptide libraries, predict antimicrobial activity, and identify novel AMP candidates from genomic and proteomic data. mdpi.comnih.govmdpi.comnih.gov These in silico methods accelerate the discovery process and allow for the design of peptides with optimized properties, such as enhanced stability and reduced toxicity. nih.gov

Synthetic biology and genome mining are also powerful tools for discovering novel AMPs. mdpi.comacs.org By analyzing the genomes of various organisms, researchers can identify biosynthetic gene clusters that encode for new peptides with potentially unique antimicrobial activities. mdpi.com This approach, combined with heterologous expression systems, allows for the production and characterization of these novel compounds. acs.org

The development of new AMPs is a complex endeavor that benefits from a collaborative environment where microbiologists, medicinal chemists, and computational biologists work in concert. nih.gov Such multidisciplinary collaborations are crucial for overcoming the current challenges in AMP development and for translating promising research findings into effective clinical therapies.

Q & A

Q. How can researchers utilize the Antimicrobial Peptide Database (APD) for identifying novel AMPs?

The APD provides a structured framework for AMP discovery by curating peptides based on strict criteria: (1) natural, predicted, or synthetic origin; (2) demonstrated antimicrobial activity (MIC <100 µM); (3) elucidated amino acid sequences; and (4) length <200 residues. Researchers can search via sequence motifs (e.g., "ILIKEAPD"), activity thresholds, or structural features. The APD also supports statistical analysis and peptide design through its classification tools .

Q. What are the primary mechanisms of antimicrobial peptide action against bacterial pathogens?

AMPs employ diverse mechanisms: (1) membrane disruption via pore formation (e.g., electrostatic interactions with lipid bilayers); (2) intracellular targeting (e.g., inhibiting DNA/protein synthesis); and (3) immunomodulation (e.g., recruiting immune cells). Resistance mechanisms include bacterial membrane modification (e.g., lipid A alteration) and enzymatic degradation .

Q. How should researchers design literature searches to identify AMPs with activity against specific pathogens?

Use systematic keyword combinations in databases like PubMed:

  • For bacterial targets: (bacteria OR bacterial) AND (peptide OR peptides) AND (inhibit OR block)
  • For fungi: (fungus OR fungic) AND (peptide OR peptides) AND (inhibit OR block) Filter results to prioritize in vitro/in vivo validation studies and exclude non-peer-reviewed sources .

Advanced Research Questions

Q. What computational strategies enhance the discovery of novel AMPs with high specificity?

Advanced algorithms use sequence similarity searches (e.g., BLAST against human proteomes) and machine learning models trained on physicochemical properties (e.g., hydrophobicity, charge). For example, MIT’s data-mining approach identifies motifs resembling known AMPs (e.g., α-helical or β-sheet patterns) while filtering for low toxicity profiles .

Q. How can chemical stability of AMPs be improved without compromising antimicrobial efficacy?

Structural modifications include:

  • Non-proteinogenic amino acids : Substitution with D-amino acids or cyclic residues (e.g., Api) to resist proteolysis.
  • Lipidation : Adding fatty acid chains to enhance membrane interaction.
  • PEGylation : Improving solubility and reducing immunogenicity. These strategies maintain α-helical conformation and MIC values while extending half-life in vivo .

Q. What experimental frameworks address contradictory data in AMP efficacy studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to standardize assays:

  • Compare MIC values across standardized bacterial strains (e.g., ATCC controls).
  • Use orthogonal assays (e.g., fluorescence-based membrane integrity tests vs. colony counting) .

Q. How do researchers investigate AMP resistance mechanisms in multidrug-resistant (MDR) pathogens?

Key methodologies include:

  • Transcriptomics : RNA-seq of AMP-exposed bacteria to identify upregulated genes (e.g., efflux pumps).
  • Membrane lipidomics : LC-MS profiling of lipid A modifications in Gram-negative bacteria.
  • Directed evolution : Serial passage of pathogens under sub-inhibitory AMP concentrations to trace adaptive mutations .

Methodological Resources

  • Key Databases :

    DatabaseScopeFeatures
    APD3Natural/synthetic AMPsSequence search, MIC thresholds, structural classification
    CAMPAMP sequences/structuresMachine learning prediction tools
    PhytAMPPlant-derived AMPsAntifungal activity data
    References:
  • Critical Reviews :

    • Yeaman & Yount (2003): Mechanisms of AMP action/resistance .
    • Fjell et al. (2012): Computational design principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.